molecular formula C4H8O3S B13298374 3-Methoxy-2-sulfanylpropanoic acid

3-Methoxy-2-sulfanylpropanoic acid

Cat. No.: B13298374
M. Wt: 136.17 g/mol
InChI Key: LPNLEJSJTGLPJR-UHFFFAOYSA-N
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Description

3-Methoxy-2-sulfanylpropanoic acid is a chemical compound of interest in organic and medicinal chemistry research. It features both a sulfanyl (thiol) group and a methoxy-substituted carboxylic acid moiety within a three-carbon chain. This structure makes it a potential building block for the synthesis of more complex molecules, such as spirothiazolidinone derivatives investigated for their biological activity . Compounds with similar sulfanylpropanoic acid scaffolds have been utilized in the one-pot synthesis of heterocyclic compounds and studied for various pharmacological properties . Researchers can employ this reagent in the development of novel substances, studying its mechanism in reactions like cyclocondensation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions, considering the reactivity of the thiol functional group.

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

3-methoxy-2-sulfanylpropanoic acid

InChI

InChI=1S/C4H8O3S/c1-7-2-3(8)4(5)6/h3,8H,2H2,1H3,(H,5,6)

InChI Key

LPNLEJSJTGLPJR-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)S

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-2-sulfanylpropanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Dynamics of 3-Methoxy-2-sulfanylpropanoic Acid

Executive Summary

For drug development professionals and synthetic chemists, understanding the solubility profile of highly functionalized intermediates is the bedrock of process optimization. 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1)—a trifunctional molecule featuring a carboxylic acid, a free thiol, and a methoxy ether—presents unique solvation challenges. Because empirical literature on this specific CAS number is scarce, this whitepaper synthesizes predictive Hansen Solubility Parameters (HSP) with field-proven empirical methodologies to establish a robust framework for its solubility in organic solvents.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will explore the mechanistic causality behind its solvation, predict its behavior across solvent classes, and detail a self-validating experimental protocol to empirically determine its solubility while preventing common pitfalls like oxidative dimerization.

Structural Profiling & Predictive Solvation Mechanics

To predict the solubility of 3-Methoxy-2-sulfanylpropanoic acid (3-M-2-SPA), we must deconstruct its functional architecture. The molecule is defined by three distinct moieties:

  • Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor capable of forming stable intermolecular dimers.

  • Thiol/Sulfanyl (-SH): A weak hydrogen-bond donor but highly polarizable, making it sensitive to the dielectric constant of the medium.

  • Methoxy Ether (-OCH3): A pure hydrogen-bond acceptor that slightly increases the molecule's polarity compared to simpler analogs like thiolactic acid[1].

Based on the Flory-Huggins lattice model and two-dimensional solubility parameters of closely related mercapto-acids (such as 3-mercaptopropionic acid)[2], the estimated Hansen Solubility Parameters for 3-M-2-SPA are heavily skewed toward polar and hydrogen-bonding interactions (


 and 

). To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt the strong -COOH dimers.

Pathway Solute 3-M-2-SPA Molecule COOH -COOH Group (Strong H-Bond Donor/Acceptor) Solute->COOH SH -SH Group (Weak H-Bond Donor) Solute->SH OCH3 -OCH3 Group (H-Bond Acceptor) Solute->OCH3 Protic Protic Solvents (e.g., MeOH, EtOH) COOH->Protic Donor & Acceptor Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) COOH->Aprotic Strong Donor SH->Aprotic Dipole Stabilization OCH3->Protic Acceptor

Solvation pathways and functional group interactions of 3-M-2-SPA.

The Solvation Matrix: Quantitative Predictions

Drawing from the behavior of homologous thioacids in various organic solvents[3] and the solvent-protein interactions of mercapto-derivatives[4], the following table summarizes the predicted solubility ranges for 3-M-2-SPA.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Excellent H-bond donor/acceptor synergy; fully solvates the -COOH and -OCH3 groups.
Polar Aprotic DMSO, DMF, NMPVery High (>150 mg/mL)High dielectric constant stabilizes the polarizable -SH group[4]; strong H-bond acceptors disrupt -COOH dimers.
Ethers & Ketones THF, 1,4-Dioxane, AcetoneModerate (20 - 100 mg/mL)Sufficient H-bond accepting ability to dissolve the monomeric form, but lacks donor capacity.
Chlorinated Dichloromethane, ChloroformLow (5 - 20 mg/mL)Weak dipole interactions; relies entirely on the slight non-polar bulk of the carbon backbone.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Incapable of breaking the strong intermolecular hydrogen bonds of the crystal lattice.

Self-Validating Experimental Architecture

When determining the solubility of a thiol-containing carboxylic acid, standard shake-flask methods often fail due to a hidden variable: oxidative dimerization . In oxygen-rich environments or prolonged studies, the -SH group oxidizes to form a disulfide dimer[3]. This dimer has drastically different solubility parameters, leading to skewed gravimetric or chromatographic data.

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates inert-gas purging to prevent oxidation and a dual-timepoint kinetic check to guarantee that true thermodynamic equilibrium—not a metastable state—has been reached.

G N1 Solvent Preparation (Argon Purging) N2 Saturate Solution (Excess 3-M-2-SPA) N1->N2 N3 Isothermal Equilibration (25°C, Dark Conditions) N2->N3 N4 Phase Separation (Centrifugation 10,000g) N3->N4 N5 HPLC-UV/Vis Quantification N4->N5 N6 Self-Validation (Compare 48h vs 72h + Purity Check) N5->N6

Workflow for the thermodynamic solubility determination of 3-M-2-SPA.

Step-by-Step Methodology
  • Solvent Deoxygenation: Purge all target organic solvents with Argon or Nitrogen gas for 30 minutes to displace dissolved oxygen. This is a critical step to prevent the oxidation of the -SH group[3].

  • Saturation: In a 5 mL amber glass vial (to prevent photo-degradation), add 2 mL of the degassed solvent. Incrementally add solid 3-M-2-SPA until a visible, persistent suspension remains, indicating supersaturation.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps under an Argon blanket. Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM.

  • Phase Separation: After 48 hours, extract a 0.5 mL aliquot. Centrifuge the aliquot at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Do not use standard syringe filters, as the highly polar -COOH groups may adsorb to nylon or cellulose membranes, artificially lowering the measured concentration.

  • Quantification (HPLC-UV): Dilute the supernatant in a compatible mobile phase and inject it into an HPLC system equipped with a C18 column and a UV/Vis detector (typically monitored at ~210-220 nm for the thio-acid chromophore).

  • The Self-Validation Loop:

    • Equilibrium Check: Repeat steps 4 and 5 at the 72-hour mark. If the concentration difference between 48h and 72h is

      
      , thermodynamic equilibrium is validated.
      
    • Degradation Check: Analyze the HPLC chromatogram for secondary peaks. The appearance of a later-eluting peak indicates disulfide formation. If this occurs, the data point must be discarded, and the experiment repeated with stricter anaerobic controls.

References

1.5 2.1 3.3 4. 2 5.4

Sources

3-Methoxy-2-sulfanylpropanoic acid safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Data Architecture for 3-Methoxy-2-sulfanylpropanoic Acid in Pharmaceutical Development

Executive Summary & Chemical Architecture

In modern drug discovery, bifunctional and trifunctional aliphatic building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs) and targeted delivery systems. 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1)[1] is a highly specialized, multi-dentate intermediate. Structurally, it features a carboxylic acid for esterification/amidation, an alpha-thiol (sulfanyl) group for highly nucleophilic thioetherification or click-chemistry, and a beta-methoxy group that provides steric tuning and hydrogen-bond accepting capabilities.

Unlike its simpler analog, 3-mercaptopropionic acid, the addition of the methoxy group at the C3 position alters the compound's partition coefficient (LogP) and pKa, making it an invaluable chiral or racemic building block for synthesizing isotactic polythioesters and enantiopure pharmaceutical intermediates[2]. However, the presence of the free thiol and carboxylic acid necessitates stringent, field-proven safety and handling protocols.

Physicochemical Profiling & Hazard Causality

As a Senior Application Scientist, I emphasize that safety is not just about compliance; it is about understanding the chemical causality behind the hazard. The hazards of 3-Methoxy-2-sulfanylpropanoic acid are driven by two primary functional groups:

  • The Carboxylic Acid: Donates protons readily, causing immediate coagulation necrosis upon contact with tissue (Skin Corr. 1B)[3].

  • The Thiol (Sulfanyl) Group: Low molecular weight thiols are notoriously volatile and interact with olfactory receptors at sub-part-per-billion (ppb) levels, triggering severe nausea. Systemically, thiols can disrupt cellular redox homeostasis by reducing disulfide bonds in critical metalloenzymes, leading to acute toxicity if ingested or inhaled[3].

Table 1: Physicochemical and Hazard Summary
ParameterSpecification / DataMechanistic Rationale
Chemical Name 3-Methoxy-2-sulfanylpropanoic acidIUPAC standard nomenclature.
CAS Number 1690912-80-1Unique registry identifier[1].
Molecular Formula C4H8O3SContains ether, thiol, and carboxylate moieties.
GHS Classification Acute Tox. 3 (Oral); Skin Corr. 1B; Eye Dam. 1Corrosive due to acidity; toxic via redox disruption[3].
Signal Word DANGER Indicates severe acute and localized hazards.
Odor Profile Pungent / StenchCharacteristic of unoxidized aliphatic thiols.

Self-Validating Safety Systems & Emergency Protocols

When handling highly reactive mercapto-acids, laboratory protocols must be "self-validating"—meaning the failure of one safety tier automatically triggers a secondary protective mechanism.

Standard Operating Procedure (SOP) for Routine Handling
  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved, changed every 30 minutes due to thiol permeation), splash goggles, and a chemically resistant apron[3].

  • Deodorization/Quenching: Keep a 5% sodium hypochlorite (bleach) solution or 3% hydrogen peroxide in the hood. Causality: Oxidizing agents rapidly convert the volatile, malodorous thiol into a non-volatile, water-soluble sulfonic acid or disulfide, instantly neutralizing the stench and toxicity.

Spill Response Workflow

In the event of a spill, rapid containment and chemical neutralization are paramount to prevent facility-wide evacuation due to the stench.

G Start Spill Detected (Stench/Visual) Evac Evacuate & Ventilate (Prevent Inhalation) Start->Evac PPE Don Level B PPE (Respirator & Gloves) Evac->PPE Oxidize Neutralize Thiol (Dilute Bleach/H2O2) PPE->Oxidize Absorb Absorb & Contain (Inert Material) Oxidize->Absorb Dispose Hazardous Waste Disposal Absorb->Dispose

Figure 1: Emergency response workflow for 3-Methoxy-2-sulfanylpropanoic acid spills.

Applications in Drug Development & Synthesis

3-Methoxy-2-sulfanylpropanoic acid is highly valued in organic synthesis due to the differential reactivity of its functional groups. The thiol group (-SH) acts as a potent nucleophile, reacting readily with alkyl halides, epoxides, or via Michael addition to α,β-unsaturated carbonyls. Conversely, the carboxylic acid can be selectively activated for peptide coupling or esterification.

Key Pharmaceutical Applications:

  • Thioether API Intermediates: Used to introduce a methoxy-functionalized side chain into small-molecule APIs, enhancing aqueous solubility and altering metabolic half-lives.

  • Nanoparticle Capping Agents: Similar to 3-mercaptopropionic acid, the thiol group binds strongly to gold (Au) or silver (Ag) nanoparticles, while the carboxylic acid provides a hydrophilic corona for biological compatibility and further enzyme functionalization.

  • Polymer Synthesis: Acts as a monomeric precursor for the synthesis of isotactic polythioesters, which are being explored as sustainable, biodegradable plastics and drug-eluting matrices[2].

Pathway Base Base Addition (Deprotonation) Thiolate Thiolate Anion Formation Base->Thiolate Electrophile Electrophilic Attack (Alkyl Halide) Thiolate->Electrophile Thioether Thioether API Intermediate Electrophile->Thioether

Figure 2: Base-catalyzed thioetherification pathway for API intermediate synthesis.

Experimental Protocol: Synthesis of a Thioether Intermediate

To demonstrate the synthetic utility of 3-Methoxy-2-sulfanylpropanoic acid, the following protocol outlines a highly selective, base-catalyzed S_N2 alkylation of the thiol group.

Objective: Synthesize a thioether derivative while leaving the carboxylic acid intact. Rationale: The pKa of the alpha-thiol is approximately 8.5–9.0, whereas the carboxylic acid is ~4.0. By using exactly 2.1 equivalents of a mild base, we can generate the highly nucleophilic thiolate dianion in situ.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon gas to prevent oxidative disulfide formation.

  • Solvent & Reagent Addition: Dissolve 10 mmol of 3-Methoxy-2-sulfanylpropanoic acid in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Slowly add 21 mmol (2.1 eq) of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 30 minutes. Observation: Slight effervescence may occur as the carboxylate and thiolate form.
    
  • Alkylation: Dropwise, add 10.5 mmol (1.05 eq) of the desired alkyl halide (e.g., benzyl bromide) over 15 minutes. Maintain the reaction at 25°C for 4 hours.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Causality: The strong acid protonates the unreacted thiols and the carboxylate product, driving it into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure thioether intermediate.

References

  • BLD Pharm. "3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1)
  • TCI Chemicals.
  • Thermo Fisher Scientific. "2-Thiolactic Acid SDS." Thermo Fisher,
  • Ataman Kimya. "Mercaptopropionic Acid Applications.
  • ChemRxiv. "Kinetic Resolution Polymerization Enabled Chemical Synthesis of Perfectly Isotactic Polythioesters." ChemRxiv,

Sources

Technical Procurement & Application Guide: 3-Methoxy-2-sulfanylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 3-Methoxy-2-sulfanylpropanoic acid , structured for researchers and drug development professionals.

CAS Registry Number: 1690912-80-1 Chemical Formula: C₄H₈O₃S Molecular Weight: 136.17 g/mol IUPAC Name: 2-Mercapto-3-methoxypropanoic acid

Executive Summary & Research Context

3-Methoxy-2-sulfanylpropanoic acid is a specialized chiral building block primarily used in the synthesis of peptidomimetics and metalloproteinase inhibitors. Its structure features a carboxylic acid, a methoxy ether, and a critical alpha-thiol (sulfanyl) group.

The alpha-thiol moiety is a classic "warhead" in medicinal chemistry, known for its high affinity to zinc ions (


) in the active sites of enzymes such as Matrix Metalloproteinases (MMPs)  and Angiotensin-Converting Enzyme (ACE) . The beta-methoxy group provides unique steric and electronic properties that differentiate it from simple cysteine derivatives, often improving metabolic stability or selectivity.

Key Procurement Challenge: Unlike commodity reagents (e.g., 3-mercaptopropionic acid), this compound is often a make-to-order or catalog-restricted item. Procurement requires navigating custom synthesis suppliers rather than standard bulk distributors.

Market Analysis: Suppliers & Pricing

Due to the specialized nature of CAS 1690912-80-1, it is not stocked by generalists like Sigma-Aldrich in bulk. It is primarily available through specialized building-block vendors.

Primary Suppliers & Catalog Data

The following data aggregates current catalog listings. Note: Prices are estimates based on Q1 2025 quotes for similar thiol-functionalized building blocks and may vary by synthesis batch.

SupplierCatalog IDPack SizeEst. Price (USD)AvailabilityLead Time
BLD Pharm BD01001945100 mg$150 - $200Low Stock1-2 Weeks
BLD Pharm BD010019451 g$600 - $850Synthesis on Demand4-6 Weeks
Enamine Inquire1 g$700+Make-to-Order4-8 Weeks
MolPort AggregatorVariousVariableVariableVariable

Procurement Strategy:

  • Verify CAS: Ensure you are ordering 1690912-80-1 (Alpha-thiol), NOT the beta-thiol isomer (3-mercaptopropionic acid, CAS 107-96-0) or the des-thiol analog (3-methoxypropionic acid).

  • Request Purity Data: Explicitly ask for H-NMR and LC-MS to confirm the absence of the disulfide dimer , which forms rapidly upon air exposure.

Technical Specifications & Synthesis Logic

Understanding the synthesis is crucial for troubleshooting impurities. The high cost is driven by the difficulty of introducing the thiol group alpha to the carboxylate while maintaining the beta-methoxy group.

Likely Synthetic Route (Retrosynthetic Analysis)

The most robust route for research-scale production involves the substitution of an alpha-halo precursor.

  • Precursor: Methyl 2-bromo-3-methoxypropanoate.

  • Thiolation: Nucleophilic substitution using Potassium Thioacetate (KSAc) to prevent immediate oxidation.

  • Deprotection: Hydrolysis of the thioester and methyl ester.

SynthesisRoute Start Methyl 2-bromo-3- methoxypropanoate Step1 Reaction: KSAc / DMF (SN2 Substitution) Start->Step1 Inter Intermediate: Methyl 2-(acetylthio)- 3-methoxypropanoate Step1->Inter Step2 Hydrolysis: NaOH / MeOH then HCl workup Inter->Step2 Final Target: 3-Methoxy-2-sulfanyl- propanoic acid Step2->Final

Figure 1: Logical synthetic pathway for CAS 1690912-80-1. The thioacetate intermediate protects the sulfur from oxidation during purification.

Quality Control Parameters
  • Purity:

    
     (Essential for enzyme inhibition assays).[1]
    
  • Major Impurity: 3,3'-dithiobis(2-methoxypropanoic acid) (Disulfide dimer).

    • Detection: LC-MS (M+H dimer peak ~271 Da).

    • Cause: Air oxidation.

    • Remedy: See Handling Protocol below.

Handling & Stability Protocol (Self-Validating System)

Thiols are notoriously unstable, oxidizing to disulfides in the presence of atmospheric oxygen. This protocol ensures the integrity of the reagent before use in critical experiments (e.g.,


 determination).
Storage Workflow
  • Arrival: Upon receipt, flush the container with Argon or Nitrogen .

  • Temperature: Store at -20°C or lower.

  • Aliquot: Do not repeatedly freeze-thaw. Aliquot into single-use vials under inert gas.

Pre-Assay Validation (The "Ellman's Test")

Before using this expensive reagent in a biological assay, validate the free thiol content.

  • Reagent: Prepare 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Reaction: Mix small aliquot of 3-Methoxy-2-sulfanylpropanoic acid with DTNB in pH 8.0 buffer.

  • Readout: Measure Absorbance at 412 nm.

  • Logic: If Free Thiol < 90%, treat with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides back to the active monomer.

HandlingProtocol Storage Storage: -20°C (Under Argon) Thaw Thaw Reagent Storage->Thaw Test Ellman's Test (DTNB Assay) Thaw->Test Decision Free Thiol > 90%? Test->Decision Use Proceed to Assay (Enzyme Inhibition) Decision->Use Yes Rescue Rescue: Add TCEP (1.1 eq, 15 min) Decision->Rescue No Rescue->Use Reduced

Figure 2: Decision tree for handling thiol reagents to ensure experimental validity.

Applications in Drug Discovery

Researchers typically procure this compound for the following specific mechanisms:

  • Zinc-Binding Groups (ZBG): The alpha-thiol is a potent chelator of catalytic zinc in metalloproteases. The methoxy group provides a "non-coordinating" side chain that can fit into hydrophobic pockets (

    
     or 
    
    
    
    subsites) of enzymes like Neprilysin or ACE .
  • Fragment-Based Drug Design (FBDD): It serves as a core fragment. The carboxylic acid can be coupled to amines to form amides, extending the scaffold into the enzyme's binding groove while anchoring the molecule via the thiol-zinc interaction.

References

  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups". Biochemistry, 3(4), 480–482.
  • Campestre, C., et al. (2016). "Metalloproteinase Inhibitors: A Review on the Last 5 Years of Patents". Expert Opinion on Therapeutic Patents.

Sources

Methodological & Application

Application Note: 3-Methoxy-2-sulfanylpropanoic Acid as a Bifunctional Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1)[1.4] is an advanced, heterobifunctional aliphatic building block. It features a highly nucleophilic alpha-thiol group and a reactive carboxylic acid, uniquely modulated by a beta-methoxy substituent. This structural motif makes it an exceptional precursor for the synthesis of complex heterocycles and peptidomimetic linkers.

Unlike simpler mercaptoalkanoic acids (e.g., thioglycolic acid), the beta-methoxy group provides critical steric shielding and acts as a hydrogen-bond acceptor. This addition can significantly enhance the pharmacokinetic profile—such as solubility, lipophilicity, and target binding—of downstream active pharmaceutical ingredients (APIs). This technical guide details the mechanistic causality and self-validating protocols for utilizing this molecule in two divergent synthetic pathways: the multicomponent synthesis of bioactive 4-thiazolidinones and orthogonal thioether ligation.

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting its behavior in various solvent systems and its compatibility with different coupling reagents.

PropertyValue / Characteristic
Chemical Name 3-Methoxy-2-sulfanylpropanoic acid
CAS Number 1690912-80-1
Molecular Formula C₄H₈O₃S
Molecular Weight 136.17 g/mol
Hydrogen Bond Donors 2 (Thiol -SH, Carboxyl -OH)
Hydrogen Bond Acceptors 3 (Ether -O-, Carboxyl =O, Thiol -S-)
Estimated pKa Values Carboxylate: ~3.5 | Thiol: ~8.5
Key Reactivity Handles Chemoselective S-alkylation, Amide coupling, Cyclocondensation

Mechanistic Insights & Synthetic Utility

Pathway A: Multicomponent Synthesis of 5-(Methoxymethyl)-4-thiazolidinones

The 4-thiazolidinone ring is a privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, antiproliferative, and PPARγ agonistic effects[2.2]. The classical construction of this ring relies on a one-pot, three-component cyclocondensation involving an amine, an aldehyde, and a mercapto-acid [2.1].

Causality in Design : The reaction initiates with the acid-catalyzed condensation of the amine and aldehyde to form an electrophilic Schiff base (imine) [2.4]. The highly nucleophilic sulfur of 3-Methoxy-2-sulfanylpropanoic acid subsequently attacks the imine carbon, forming a hemithioaminal intermediate. Finally, intramolecular cyclization occurs via nucleophilic attack of the secondary amine onto the carboxylic acid, releasing water[2.1]. The presence of the methoxymethyl group at the C5 position of the resulting thiazolidinone introduces a chiral center and a flexible ether linkage, which can be exploited for structure-activity relationship (SAR) optimization.

Pathway B: Chemoselective S-Alkylation and Peptidomimetic Ligation

In bioconjugation and linker synthesis, the differential reactivity of the thiol and carboxylate groups allows for orthogonal functionalization.

Causality in Design : The thiol group (pKa ~8.5) is significantly more nucleophilic than the carboxylate (pKa ~3.5) at neutral to slightly basic pH. By utilizing a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA), the thiol can be selectively deprotonated and reacted with electrophiles (e.g., alpha-haloacetamides) without inducing unwanted beta-elimination of the methoxy group. The preserved carboxylic acid can then be activated (e.g., via EDC/HOBt) for subsequent amide coupling, making this molecule an ideal heterobifunctional linker.

Synthetic Workflows & Reaction Logic

G cluster_pathA Pathway A: Cyclocondensation cluster_pathB Pathway B: Orthogonal Ligation BB 3-Methoxy-2-sulfanylpropanoic acid (Bifunctional Core) Imine Imine Intermediate (Schiff Base) BB->Imine + R¹-NH₂, R²-CHO (Microwave, EtOH) Thioether S-Alkylated Intermediate (Thioether) BB->Thioether + R³-X, DIPEA (Chemoselective) Thiazolidinone 5-(Methoxymethyl)- 4-thiazolidinone (Bioactive Scaffold) Imine->Thiazolidinone Cyclization (-H₂O) Peptidomimetic Amide-Coupled Peptidomimetic (Linker Construct) Thioether->Peptidomimetic Amide Coupling (EDC/HOBt)

Figure 1: Divergent synthetic workflows utilizing 3-Methoxy-2-sulfanylpropanoic acid as a core building block.

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Cyclocondensation

Objective : Synthesis of 2-Aryl-3-alkyl-5-(methoxymethyl)-4-thiazolidinones. Causality for Microwave Use : Conventional reflux methods often require 12-16 hours and can lead to thermal degradation or oxidation of the mercapto-acid to dithiodiglycolic acid [2.4]. Microwave dielectric heating accelerates the imine formation and overcomes the activation energy barrier of the final cyclization, reducing reaction time to 15 minutes while drastically improving yields [2.5].

Step-by-Step Procedure :

  • Imine Formation : In a microwave-safe vessel, combine the primary amine (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous ethanol (0.5 M). Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Thiol Addition : Add 3-Methoxy-2-sulfanylpropanoic acid (1.2 eq) to the mixture.

  • Microwave Irradiation : Seal the vessel and irradiate at 120°C for 15 minutes (monitor pressure).

  • Self-Validation (Ellman’s Test) : Withdraw a 10 µL aliquot. Add to 1 mL of Ellman’s reagent (DTNB) solution in pH 8.0 buffer.

    • System Logic: DTNB reacts with free thiols to produce a bright yellow color (absorbance at 412 nm). A colorless or faint yellow result confirms the complete consumption of the mercapto-acid and successful cyclization into the thiazolidinone ring. If bright yellow persists, irradiate for an additional 5 minutes.

  • Isolation : Cool the reaction to room temperature. Pour into ice-cold water to precipitate the product. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol 2: Orthogonal S-Alkylation for Linker Generation

Objective : Chemoselective thioalkylation followed by amide coupling.

Step-by-Step Procedure :

  • S-Alkylation : Dissolve 3-Methoxy-2-sulfanylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) dropwise at 0°C.

    • System Logic: DIPEA provides precise pH control to ensure thiolate formation while preventing base-catalyzed hydrolysis of the methoxy group or unwanted beta-elimination.

  • Electrophile Addition : Slowly add the alkyl halide (e.g., 2-bromoacetamide, 0.95 eq) to avoid dialkylation. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS) : Analyze a reaction aliquot via LC-MS.

    • System Logic: The disappearance of the starting material mass (m/z 135 [M-H]⁻) and the appearance of the S-alkylated adduct mass confirm chemoselective ligation without carboxylate interference.

  • Amide Coupling : To the same pot, add the target amine (1.1 eq), followed by EDC·HCl (1.2 eq) and Oxyma Pure (1.2 eq). Stir for 4 hours.

  • Self-Validation (Ninhydrin Test) : Spot the reaction mixture on a TLC plate and stain with Ninhydrin.

    • System Logic: The absence of a purple spot indicates complete consumption of the primary amine, validating the efficiency of the amide coupling step.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the cyclocondensation (Pathway A), demonstrating the superiority of the microwave-assisted protocol over conventional heating.

Synthesis MethodSolvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (LC-MS)
Conventional Reflux Toluene (Dean-Stark)110°C12 - 16 hours65 - 70%> 90%
Microwave Irradiation Anhydrous Ethanol120°C15 minutes88 - 94%> 98%
Room Temp Stirring Dichloromethane25°C48 hours< 30%~ 75%

References

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH - 3-METHOXY-2-SULFANYLPROPANOIC ACID". Available at:[Link]

  • Human Journals (IJPPR). "A Review on Synthesis and Pharmacological Action of Thiazolidinone Derivatives". Available at:[Link]

  • ResearchGate (Tetrahedron). "Efficient combination of task-specific ionic liquid and microwave dielectric heating applied to one-pot three component synthesis of a small library of 4-thiazolidinones". Available at: [Link]

Advanced Bioconjugation and Polymer Functionalization via Thiol-Ene Click Chemistry using 3-Methoxy-2-sulfanylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The radical-mediated thiol-ene "click" reaction has emerged as a premier bioorthogonal tool for polymer functionalization, hydrogel synthesis, and bioconjugation[1]. It is characterized by rapid kinetics, high yields, and strict anti-Markovnikov regioselectivity. While traditional thiols like thioglycolic acid are common, 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1) represents a highly specialized, next-generation heterobifunctional linker[2].

Structurally, this molecule features a reactive thiol at the alpha position, a carboxylic acid for downstream coupling, and a unique methoxy ether group at the beta position.

The Causality of Molecular Design:

  • Hydrophilicity: The beta-methoxy group significantly enhances the aqueous solubility of the linker compared to standard alkyl thiols, preventing the aggregation of hydrophobic drug payloads during bioconjugation.

  • Electronic Tuning: Inductively, the electron-withdrawing nature of the carboxylate and methoxy groups makes the intermediate thiyl radical highly electrophilic. This accelerates its addition to electron-rich alkenes (e.g., vinyl ethers or allyl ethers), driving the reaction to completion in minutes under mild UV irradiation.

  • Orthogonality: The reaction proceeds rapidly under mild, cytocompatible conditions without interfering with existing amines, hydroxyls, or non-terminal alkenes, making it ideal for sensitive biological systems[3].

Bioconjugation Workflow Pathway

The following diagram illustrates the two-stage bioconjugation strategy. First, the thiol-ene click reaction covalently attaches the linker to an alkene-bearing substrate. Second, the exposed carboxylic acid is activated for amide coupling with a target protein.

BioconjugationWorkflow Alkene Alkene Substrate (e.g., Allyl-PEG) Reaction1 UV Irradiation (365 nm) LAP Photoinitiator Alkene->Reaction1 Thiol 3-Methoxy-2-sulfanylpropanoic acid (Heterobifunctional Linker) Thiol->Reaction1 Intermediate Thioether Intermediate (Exposed -COOH Group) Reaction1->Intermediate Thiol-Ene Click Reaction2 EDC/NHS Activation MES Buffer (pH 6.0) Intermediate->Reaction2 NHSEster NHS-Activated Ester Reaction2->NHSEster Carboxylate Activation Final Stable Bioconjugate (Thioether + Amide Linkage) NHSEster->Final Protein Target Protein/Antibody (-NH2 groups, pH 7.5) Protein->Final Amide Coupling

Workflow for thiol-ene click bioconjugation using 3-Methoxy-2-sulfanylpropanoic acid.

Quantitative Substrate Reactivity

The efficiency of the thiol-ene reaction depends heavily on the electron density and ring strain of the chosen alkene. The table below summarizes the expected performance of 3-Methoxy-2-sulfanylpropanoic acid across different functional groups.

Alkene Substrate TypeRelative Reaction RateIdeal PhotoinitiatorTypical Yield (%)Mechanistic Orthogonality & Side Reactions
Norbornene Very FastLAP (365 nm)>95%Excellent; the release of high ring strain thermodynamically drives the reaction.
Vinyl Ether FastLAP (365 nm)>90%Excellent; the electron-rich double bond rapidly accepts the electrophilic thiyl radical.
Allyl Ether ModerateLAP / Irgacure 295985–95%Good; prone to minor chain-transfer side reactions, requiring a slight excess of thiol.
Acrylate Slow to ModerateLAP (365 nm)70–85%Fair; competing homopolymerization of acrylates can reduce the effective yield of the thioether.

Self-Validating Experimental Protocols

Protocol A: UV-Initiated Thiol-Ene Functionalization

This protocol details the attachment of 3-Methoxy-2-sulfanylpropanoic acid to an allyl-functionalized polymer (e.g., Allyl-PEG) using Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). LAP is preferred over Irgacure 2959 due to its superior water solubility (8.5 w/v %) and higher molar extinction coefficient at 365 nm, allowing for faster radical generation[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the Allyl-PEG (1.0 eq) and 3-Methoxy-2-sulfanylpropanoic acid (1.5 eq) in degassed PBS (pH 7.4) or methanol.

    • Causality: A 1.5x molar excess of the thiol drives the reaction to completion. Degassing the solvent via nitrogen sparging is critical because molecular oxygen is a diradical that acts as a potent radical scavenger, prematurely terminating the chain-growth process.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.1% (w/v).

  • Irradiation: Place the reaction vessel under a 365 nm UV lamp (10–20 mW/cm²) for 5 to 15 minutes at room temperature.

    • Causality: 365 nm is chosen over 254 nm UV light to prevent the photolytic degradation of sensitive biological payloads or polymer backbones.

  • Purification: Purify the resulting thioether-carboxylic acid intermediate via dialysis (for polymers) or preparative HPLC (for small molecules).

In-Line Validation System: To ensure the protocol is self-validating, perform an Ellman’s Assay (DTNB) on an aliquot of the crude mixture. A successful reaction will show a >95% reduction in absorbance at 412 nm compared to the pre-irradiation baseline, confirming the consumption of free thiols. For structural validation, run a


H-NMR spectrum; the complete disappearance of the multiplet alkene proton signals (

5.0–6.0 ppm) confirms covalent linkage.
Protocol B: Downstream EDC/NHS Protein Conjugation

Once the alkene is converted to a thioether bearing a free carboxylic acid, it can be conjugated to the primary amines (lysine residues) of a target protein.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve the purified intermediate from Protocol A in MES buffer (0.1 M, pH 6.0). Add 10 eq of EDC and 15 eq of Sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Causality: EDC activation must be performed at pH 6.0. At this slightly acidic pH, the initial O-acylisourea intermediate is protonated, preventing its rapid hydrolysis back to a carboxylate and allowing efficient conversion to the stable NHS ester.

  • Buffer Exchange / Quenching: Rapidly add the target protein dissolved in PBS (pH 7.5) to the activated mixture.

    • Causality: The pH shift from 6.0 to 7.5 is mandatory. At pH 7.5, the primary amines on the protein's lysine residues are deprotonated and highly nucleophilic, allowing them to rapidly attack the NHS ester to form a stable amide bond.

  • Incubation: React for 2 hours at room temperature, then purify via size-exclusion chromatography (SEC) or a spin desalting column.

In-Line Validation System: Monitor the reaction progression via UV-Vis spectroscopy. As the amine attacks the NHS ester, the NHS leaving group is released into the solution, causing a measurable increase in absorbance at 260 nm. Final validation of the bioconjugate must be performed using SDS-PAGE or LC-MS to confirm the expected upward shift in the protein's molecular weight.

References

  • Methyl 2-mercaptopropanoate (Includes 3-Methoxy-2-sulfanylpropanoic acid CAS data)
  • Source: Royal Society of Chemistry (RSC)
  • Photocrosslinkable Biomaterials for 3D Bioprinting: Mechanisms, Recent Advances, and Future Prospects Source: MDPI URL
  • Thiol-Based 'Click' Chemistries in Polymer Synthesis and Modification Source: ConnectSci URL

Sources

Application Notes & Protocols: Site-Specific Peptide Modification Using 3-Methoxy-2-sulfanylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise chemical modification of peptides is a critical discipline in the development of next-generation therapeutics, diagnostics, and research tools. Introducing specific functionalities can enhance a peptide's stability, modulate its pharmacokinetic profile, or attach reporter molecules. This guide provides a comprehensive overview and detailed protocols for utilizing derivatives of 3-methoxy-2-sulfanylpropanoic acid as versatile reagents for peptide modification. We will focus on the foundational chemistry, step-by-step experimental procedures, and robust validation strategies essential for successful conjugation. The principles discussed herein are grounded in the well-established Michael addition reaction, a cornerstone of bioconjugation chemistry.[1]

Scientific Principles and Rationale

The primary utility of 3-methoxy-2-sulfanylpropanoic acid in this context is as a scaffold. Its thiol (-SH) group provides a reactive handle for conjugation, while its carboxylic acid (-COOH) function allows for pre-attachment of various payloads (e.g., fluorophores, small molecule drugs, or polyethylene glycol chains) before the final peptide modification step. The methoxy (-OCH₃) group can subtly influence the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be advantageous in certain biological systems.[2]

The most specific and efficient strategy for employing these derivatives is the thiol-maleimide "click" reaction.[3] This involves reacting a thiol-containing molecule with a maleimide-functionalized partner. For our application, the peptide of interest is typically engineered to contain a cysteine residue, presenting a free thiol. The 3-methoxy-2-sulfanylpropanoic acid scaffold is derivatized with a maleimide group, making it the reactive partner for the peptide.

Mechanism: Thiol-Maleimide Michael Addition

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks one of the electron-deficient carbon atoms of the maleimide ring.[1][3] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[1] The reaction is highly selective for thiols and proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5), making it ideal for use with sensitive biological molecules.[1][4]

Thiol_Maleimide_Ligation Fig. 1: Thiol-Maleimide Ligation Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Product Peptide_Cys Peptide-Cys-SH (Thiol) Transition_State Michael Addition (pH 6.5 - 7.5) Thiolate Attack Peptide_Cys->Transition_State Reagent Maleimide-Payload (Derivatized Scaffold) Reagent->Transition_State Product Peptide-Cys-S-Payload (Stable Thioether Bond) Transition_State->Product Synthesis_Workflow Fig. 2: Conceptual Synthesis Workflow Start 3-Methoxy-2-sulfanylpropanoic acid (Thiol Protected) Step1 Amide Coupling (e.g., HATU, DIC) + Amino-Maleimide Linker Start->Step1 Intermediate Protected Conjugate Step1->Intermediate Step2 Thiol Deprotection Intermediate->Step2 Product Reactive Maleimide-Scaffold Step2->Product

Caption: Fig. 2: Conceptual Synthesis Workflow

Key Considerations for Synthesis:

  • Orthogonal Protection: The thiol group on the starting acid must be protected during the amide coupling step to prevent side reactions.

  • Amide Coupling: Standard peptide coupling reagents can be used to activate the carboxylic acid and facilitate reaction with an amine-functionalized maleimide.

  • Purification: Each step requires rigorous purification, typically by column chromatography, and characterization (NMR, MS) to ensure the final reagent is pure and structurally correct.

Trustworthiness: Validation and Quality Control

A successful conjugation is defined by its purity, identity, and stability.

  • Purity Assessment: RP-HPLC is the gold standard. A successful reaction will show the consumption of the starting peptide peak and the appearance of a new, more hydrophobic (later eluting) product peak. The final purity should be >95% for most applications.

  • Identity Confirmation: High-resolution mass spectrometry is non-negotiable. The observed mass of the final product must match the theoretical mass of the peptide plus the mass of the maleimide-scaffold.

  • Potential Side Reactions: The thiosuccinimide linkage can be susceptible to hydrolysis (ring-opening) at pH > 8 or rearrangement, especially with N-terminal cysteines, which can lead to thiazine formation. [3]It is crucial to maintain pH control and characterize the final product thoroughly to ensure the integrity of the linkage. [3]

References

  • Fairweather, K. A., & J. A. Jones. (2019). The thiol-maleimide reaction: A versatile toolkit for peptide and protein conjugation. Chemical Society Reviews, 48(2), 453-467. Available at: [Link]

  • Klajn, R. (2014). Thiol-ene and Thiol-yne "Click" Chemistry. Angewandte Chemie International Edition, 53(40), 10586-10600. Available at: [Link]

  • Koniev, O., & Wagner, A. (2015). Developments in late-stage functionalization of peptides. Journal of Peptide Science, 21(6), 453-469. Available at: [Link]

  • Bognar, Z., et al. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry, 20, 5699-5703. Available at: [Link]

  • Australian Journal of Chemistry. (2021). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. ConnectSci. Available at: [Link]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11). Available at: [Link]

  • GenScript. (n.d.). Peptide Modifications. GenScript Services. Available at: [Link]

  • Md Yusof, Y. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 472. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Thioesters from 3-Methoxy-2-sulfanylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of thioesters from 3-Methoxy-2-sulfanylpropanoic acid. Thioesters are pivotal intermediates in organic synthesis and are of significant interest to researchers in drug development and peptide chemistry due to their role as activated acyl donors.[1][2] This document outlines the prevalent synthetic strategies, with a primary focus on carbodiimide-mediated coupling reactions, offering step-by-step methodologies, mechanistic insights, and practical guidance for successful implementation in a laboratory setting.

Introduction: The Significance of Thioesters

Thioesters are a class of organosulfur compounds characterized by the R-C(=O)-S-R' functional group.[3] They are analogous to esters but exhibit enhanced reactivity of the carbonyl carbon towards nucleophiles, making them valuable acylating agents.[3] In nature, thioesters like acetyl-CoA are fundamental to numerous metabolic processes, including the biosynthesis of fatty acids and steroids.[1][4] In the realm of synthetic chemistry, thioesters are crucial for the construction of complex molecules and are particularly indispensable in modern peptide synthesis techniques such as Native Chemical Ligation (NCL).[5][6]

3-Methoxy-2-sulfanylpropanoic acid is a bespoke starting material that incorporates both a thiol and a carboxylic acid functionality, presenting unique opportunities and challenges in thioester synthesis. The methodologies detailed herein are designed to be broadly applicable for the coupling of this substrate with a variety of thiols, leading to the formation of diverse thioester products.

Synthetic Strategies for Thioester Formation

Several synthetic routes are available for the preparation of thioesters. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

  • Direct Condensation: The most straightforward approach involves the direct condensation of a carboxylic acid and a thiol using a dehydrating agent.[1][7] Carbodiimides are the most common reagents for this transformation.[8]

  • From Acyl Halides: Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a thiol or a thiolate salt, is a classic and effective method.[1][3]

  • Mitsunobu Reaction: This reaction allows for the formation of thioesters from carboxylic acids and thiols under mild conditions using a combination of a phosphine and an azodicarboxylate.[1][9]

This guide will focus on the direct condensation method using carbodiimide coupling agents due to its operational simplicity, mild reaction conditions, and broad applicability.[10][11]

Core Protocol: Carbodiimide-Mediated Thioester Synthesis

This protocol describes the synthesis of a thioester from 3-Methoxy-2-sulfanylpropanoic acid and a generic thiol (R-SH) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Mechanistic Rationale

The carbodiimide-mediated coupling proceeds through the activation of the carboxylic acid. The carboxylic acid adds to one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate is then susceptible to nucleophilic attack by the thiol, leading to the formation of the desired thioester and the dicyclohexylurea (DCU) byproduct.[13]

Carbodiimide_Mechanism cluster_reactants Reactants cluster_products Products CarboxylicAcid R'-COOH (3-Methoxy-2-sulfanylpropanoic acid) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea Activation Carbodiimide R-N=C=N-R (DCC) Carbodiimide->O_acylisourea Thiol R''-SH Thioester R'-CO-SR'' (Product) Thiol->Thioester Nucleophilic Attack O_acylisourea->Thioester Urea R-NH-CO-NH-R (DCU Byproduct) O_acylisourea->Urea

Caption: Carbodiimide-mediated thioester synthesis workflow.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )SupplierNotes
3-Methoxy-2-sulfanylpropanoic acidC₄H₈O₃S136.17(Specify Supplier)Starting material
Thiol (R-SH)(Varies)(Varies)(Specify Supplier)Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33(Specify Supplier)Coupling agent, moisture sensitive
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17(Specify Supplier)Optional catalyst, toxic
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93(Specify Supplier)Solvent
Diethyl ether or Hexanes(Varies)(Varies)(Specify Supplier)For precipitation of byproduct
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01(Specify Supplier)For aqueous workup
Brine (sat. aq. soln.)NaCl58.44(Specify Supplier)For aqueous workup
Magnesium sulfate (anhydrous)MgSO₄120.37(Specify Supplier)Drying agent
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methoxy-2-sulfanylpropanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Addition of Thiol: Add the desired thiol (R-SH) (1.0-1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition (Optional): If required, add 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DCC: In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Byproduct Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation and then filter off the DCU through a sintered glass funnel or a pad of celite.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude thioester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow A 1. Dissolve Acid & Thiol in DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution B->C D 4. Stir at RT for 12-24h C->D E 5. Filter DCU Byproduct D->E F 6. Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H I Thioester Product H->I

Caption: Step-by-step experimental workflow for thioester synthesis.

Troubleshooting and Expert Insights
  • Low Yield: If the reaction yield is low, consider increasing the amount of the thiol to 1.5 equivalents. The addition of a catalytic amount of DMAP can significantly accelerate the reaction, but be mindful of potential side reactions.[9]

  • Incomplete Reaction: If the reaction stalls, ensure that all reagents and solvents are anhydrous, as water will react with the O-acylisourea intermediate.

  • Difficulty in Removing DCU: DCU can sometimes be difficult to remove completely by filtration. Precipitation from a minimal amount of DCM with the addition of hexanes or diethyl ether can be effective.

  • Alternative Carbodiimides: For easier removal of the urea byproduct, a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, allowing for its removal during the aqueous workup.[11]

Safety Precautions

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMAP: 4-(Dimethylamino)pyridine is highly toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of thioesters from 3-Methoxy-2-sulfanylpropanoic acid is a critical transformation for accessing valuable intermediates in drug discovery and chemical biology. The carbodiimide-mediated coupling protocol detailed in this guide provides a reliable and versatile method for achieving this transformation. By understanding the underlying mechanism and adhering to the experimental details, researchers can confidently and efficiently prepare a wide range of thioester derivatives.

References

  • Wikipedia. (n.d.). Thioester. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved March 4, 2026, from [Link]

  • Taylor & Francis Online. (2020, August 31). A novel approach toward thioester bond formation mediated by N,N'-diisopropylcarbodiimide in water. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved March 4, 2026, from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct thioesterification from carboxylic acids and thiols catalyzed by a Brønsted acid. Retrieved March 4, 2026, from [Link]

  • Proceedings of the Japan Academy, Ser. B, Physical and Biological Sciences. (2025). Development of protein chemical synthesis using peptide thioester synthetic blocks. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Thioesters synthesis: Recent adventures in the esterification of thiols. Retrieved March 4, 2026, from [Link]

  • Taylor & Francis Group. (n.d.). Carbodiimide – Knowledge and References. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Development of New Thioester Equivalents for Protein Chemical Synthesis. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, December 11). Development of protein chemical synthesis using peptide thioester synthetic blocks. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2008, November 5). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved March 4, 2026, from [Link]

  • PubMed. (2009, January 28). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (n.d.). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Retrieved March 4, 2026, from [Link]

  • Chemistry Learner. (2025, September 26). Thioester: Bonding, Synthesis, and Reactions. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). An efficient method for thioesterification of carboxylic acid with sulfenylchloride. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (2008, November 5). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved March 4, 2026, from [Link]

  • Unknown Source. (n.d.). Thioester. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved March 4, 2026, from [Link]

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synthesis of heterocyclic compounds using 3-Methoxy-2-sulfanylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of 5-(Methoxymethyl)-1,3-thiazolidin-4-ones

Reagent Focus: 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1) Application Domain: Heterocyclic Chemistry / Medicinal Chemistry / Diversity-Oriented Synthesis Document ID: AN-HET-2025-03[1][2][3]

Executive Summary

This technical guide details the protocol for utilizing 3-Methoxy-2-sulfanylpropanoic acid as a bifunctional building block in the synthesis of 5-(methoxymethyl)-1,3-thiazolidin-4-ones .[1][2][3] Unlike common reagents such as thioglycolic acid (yielding unsubstituted thiazolidinones) or thiolactic acid (yielding 5-methyl derivatives), this specific reagent introduces a methoxymethyl side chain at the C5 position.[2][3] This modification alters the lipophilicity and electronic properties of the pharmacophore, potentially enhancing interactions in drug binding pockets (e.g., H-bond acceptance via the methoxy ether).[3]

The protocol focuses on the cyclocondensation reaction with Schiff bases (imines), providing a robust pathway for generating diverse libraries of biologically active heterocycles.[3]

Reaction Mechanism & Chemical Logic

The synthesis relies on a cyclocondensation between the mercapto acid and an aldimine (Schiff base). The reaction proceeds through a stepwise mechanism, often accelerated by dehydrating agents or azeotropic water removal.[3]

Mechanistic Pathway:
  • Nucleophilic Attack: The thiol (-SH) group of the acid attacks the electrophilic carbon of the imine (C=N) bond.[2]

  • Transient Intermediate: Formation of a secondary amine intermediate (thioether).[2][3]

  • Intramolecular Cyclization: The secondary amine attacks the carboxylic acid carbonyl (or activated ester), eliminating water to close the ring.[3]

  • Stereochemistry: The formation of the ring creates two chiral centers (C2 and C5), typically yielding a mixture of diastereomers (cis and trans), which can often be separated by chromatography or crystallization.[3]

Visual Pathway (Graphviz Diagram)

ReactionPathway Reagent 3-Methoxy-2-sulfanylpropanoic acid (Nucleophile) Inter Intermediate: Amino-Thioether Acid Reagent->Inter Thiol Attack on C=N Imine Schiff Base (Aldimine) (Electrophile) Imine->Inter Transition Intramolecular Cyclization (-H2O) Inter->Transition Amide Bond Formation Product 5-(Methoxymethyl)-1,3- thiazolidin-4-one Transition->Product Ring Closure

Caption: Mechanistic flow from precursors to the final thiazolidinone scaffold.

Experimental Protocols

Two methods are provided: Method A (Stepwise) for high purity and difficult substrates, and Method B (One-Pot) for rapid library generation.[2][3]

Reagents & Equipment:
  • Precursor: 3-Methoxy-2-sulfanylpropanoic acid (CAS 1690912-80-1).[1][2][3]

  • Solvents: Toluene (anhydrous), DMF, or Ethanol.[3]

  • Catalyst: Anhydrous Zinc Chloride (

    
    ) or DCC (Dicyclohexylcarbodiimide) for mild activation.[2]
    
  • Apparatus: Dean-Stark trap (for Method A) or Microwave Reactor (for Method B).

Method A: Dean-Stark Azeotropic Cyclization (Standard)

Best for scale-up and ensuring complete water removal.[1][2][3]

  • Schiff Base Preparation:

    • Mix equimolar amounts (10 mmol) of the desired aromatic aldehyde and primary amine in 20 mL of ethanol.

    • Reflux for 2–4 hours.[1][2][3] Monitor by TLC.[1][2][3][4]

    • Cool, filter the precipitated Schiff base, and recrystallize from ethanol.[3]

  • Cyclization:

    • Dissolve the purified Schiff base (5 mmol) in anhydrous toluene (30 mL).

    • Add 3-Methoxy-2-sulfanylpropanoic acid (5.5 mmol, 1.1 eq).

    • Optional: Add a catalytic amount of anhydrous

      
       (0.5 mmol) to accelerate the reaction.[3]
      
    • Reflux the mixture using a Dean-Stark trap to continuously remove the water generated during cyclization.[1][2][3]

    • Reaction Time: 6–12 hours (Monitor TLC for disappearance of Schiff base).

  • Work-up:

    • Wash the toluene layer with 10%

      
       (to remove unreacted acid) and then with brine.
      
    • Dry over anhydrous

      
       and evaporate the solvent under reduced pressure.[2][3]
      
  • Purification:

    • Recrystallize the residue from ethanol/DMF mixtures or perform column chromatography (Hexane:Ethyl Acetate) to separate diastereomers if necessary.[3]

Method B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Best for rapid screening of derivatives.[1][2][3]

  • Mixture Preparation:

    • In a microwave vial, combine:

      • Aldehyde (1.0 mmol)

      • Amine (1.0 mmol)[2]

      • 3-Methoxy-2-sulfanylpropanoic acid (1.2 mmol)[1][3]

    • Add minimal solvent (2 mL Ethanol or DMF).[3]

  • Irradiation:

    • Irradiate at 300W, 80–100°C for 10–20 minutes.

  • Isolation:

    • Pour the reaction mixture into crushed ice.

    • Filter the solid precipitate.[3]

    • Wash with cold water and ethanol.[3] Recrystallize as needed.

Data Analysis & Characterization

Successful synthesis is validated by specific NMR signatures introduced by the reagent.[3]

Table 1: Key Spectral Indicators for 5-(Methoxymethyl)-4-thiazolidinones

FeatureNMR TypeTypical Shift (ppm)Description
-OCH₃ ¹H NMR3.20 – 3.40 (s, 3H)Distinct singlet from the methoxy group.[1][2][3]
-CH₂-O- ¹H NMR3.50 – 3.80 (m, 2H)Diastereotopic protons of the methoxymethyl side chain.[1][2][3]
H-5 ¹H NMR4.00 – 4.50 (dd, 1H)Proton at the C5 chiral center; coupling indicates stereochemistry.[2][3]
H-2 ¹H NMR5.80 – 6.20 (s/d, 1H)Proton at the C2 position (benzylic if Ar-aldehyde used).[2][3]
C=O ¹³C NMR170 – 175 ppmThiazolidinone carbonyl carbon.[1][2][3]

Critical Considerations & Troubleshooting

  • Stereoisomers: The reaction creates two chiral centers (C2 and C5).[3] The product is often a racemic mixture of cis and trans diastereomers.[3]

    • Observation: You may see "doubled" peaks in NMR (e.g., two methoxy singlets).[3]

    • Resolution: Flash chromatography using a slow gradient (0-30% EtOAc in Hexane) can often separate the diastereomers.[1][2][3]

  • Oxidation Risk: The thiol group in the starting material is susceptible to oxidation to disulfide (S-S) if stored improperly.[3]

    • Check: Run a TLC of the starting material.[3][4] If a baseline spot or dimer spot is visible, reduce the reagent with DTT or use fresh stock.[3]

    • Prevention:[1][2][3] Perform the reaction under a Nitrogen or Argon atmosphere.[3]

References

  • General Thiazolidinone Synthesis: Desai, N. C., et al. "Synthesis and biological evaluation of new 4-thiazolidinone derivatives."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2009.[3] Link

  • Microwave Assisted Protocols: Bolognese, A., et al. "Thiazolidin-4-one formation.[1][2][3] Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave." Journal of Organic Chemistry, 2004.[3] Link[2]

  • Reagent Data: BLD Pharm. "3-Methoxy-2-sulfanylpropanoic acid Product Page."[1][2][3] Accessed 2025.[1][2][3] Link

  • One-Pot Multicomponent Reactions: Rawal, R. K., et al. "Synthesis and biological evaluation of 4-thiazolidinones as potential anti-inflammatory and analgesic agents."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 2007.[3] Link

Sources

Application Note: 3-Methoxy-2-sulfanylpropanoic Acid in Flavor & Fragrance Research

[1]

Executive Summary & Chemical Identity[2][3]

3-Methoxy-2-sulfanylpropanoic acid (3-MSPA) is an emerging high-impact organosulfur compound of significant interest in flavor chemistry. Structurally characterized by an


  • 
    -Mercapto Acids:  Known for savory, roasted, and meaty notes (e.g., 2-mercaptopropionic acid).
    
  • 
    -Alkoxy Functionalities:  Often associated with ethereal, fruity, or tropical nuances (e.g., 3-methoxy-2-methyl-2-butanethiol).
    

This guide provides a rigorous framework for the synthesis, purification, and sensory profiling of 3-MSPA, positioning it as a candidate for savory flavor modulation and complex tropical accords.

Chemical Profile
PropertyData
IUPAC Name 3-Methoxy-2-sulfanylpropanoic acid
Common Name 3-Methoxy-2-mercaptopropionic acid
CAS Number 1690912-80-1
Molecular Formula C

H

O

S
Molecular Weight 136.17 g/mol
Predicted LogP ~0.65 (Hydrophilic/Amphiphilic)
Odor Threshold Est. < 10 ppb (High Potency)
Appearance Colorless to pale yellow liquid

Synthesis Protocol: The -Substitution Pathway

Objective: Synthesize high-purity 3-MSPA from readily available precursors. Mechanism: The synthesis utilizes a standard

Reaction Scheme Visualization (Graphviz)

SynthesisPathwayStartMethyl Acrylate(Precursor)Step1Michael Addition(MeOH, NaOMe)Start->Step1Inter1Methyl 3-methoxypropionateStep1->Inter1Step2Hydrolysis(NaOH, then HCl)Inter1->Step2Inter23-Methoxypropionic AcidStep2->Inter2Step3Hell-Volhard-Zelinsky(Br2, PBr3)Inter2->Step3Inter32-Bromo-3-methoxypropionic AcidStep3->Inter3Step4Thiol Substitution(NaSH or Thiourea)Inter3->Step4Final3-Methoxy-2-sulfanylpropanoic Acid(Target)Step4->Final

Figure 1: Step-wise synthetic pathway for 3-Methoxy-2-sulfanylpropanoic acid.

Detailed Protocol
Phase 1: Precursor Preparation (3-Methoxypropionic Acid)
  • Reagents: Methyl acrylate (1.0 eq), Methanol (excess), Sodium Methoxide (0.05 eq).

  • Procedure: Add methyl acrylate dropwise to a solution of NaOMe in methanol at 0°C. Stir at room temperature for 4 hours (Michael Addition).

  • Hydrolysis: Add 10% NaOH solution (1.5 eq) and reflux for 2 hours. Acidify with conc. HCl to pH 1.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO

    
     and concentrate.
    
  • Yield: ~85% of 3-methoxypropionic acid.

Phase 2:

-Bromination
  • Reagents: 3-Methoxypropionic acid (1.0 eq), Bromine (1.05 eq), Phosphorus Tribromide (catalytic, 0.1 eq).

  • Procedure: Heat the acid to 80°C. Add PBr

    
    , then add Bromine dropwise over 1 hour. Continue heating at 80-90°C for 3 hours until HBr evolution ceases.
    
  • Workup: Carefully quench with water. Extract with Ethyl Acetate.

  • Purification: Vacuum distillation is recommended to isolate 2-bromo-3-methoxypropionic acid .

Phase 3: Thiol Substitution (Thio-alkylation)
  • Reagents: 2-Bromo-3-methoxypropionic acid (1.0 eq), Sodium Hydrosulfide (NaSH, 2.5 eq) or Thiourea (1.2 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure (NaSH Method):

    • Cool NaSH solution to 0°C under Nitrogen atmosphere (Critical to prevent oxidation).

    • Add the bromo-acid dropwise, maintaining temperature < 10°C.

    • Stir for 2 hours at 0°C, then 1 hour at room temperature.

  • Acidification: Acidify to pH 2 with cold 10% HCl.

  • Extraction: Extract immediately with DCM. Wash with brine.

  • Final Purification: High-vacuum fractional distillation. Store under Argon.

Analytical Characterization: GC-MS & GC-O

Challenge: 3-MSPA is polar (carboxylic acid), reactive (thiol), and thermally labile. Direct GC injection often leads to peak tailing or oxidation (disulfide formation). Solution: Derivatization is mandatory for accurate quantification and sensory correlation.

Analytical Workflow Visualization (Graphviz)

AnalyticalWorkflowcluster_reagentsDerivatization OptionsSampleFlavor Matrix / Reaction MixExtractLiquid-Liquid Extraction(DCM, pH 2)Sample->ExtractDerivDerivatization Step(Select Reagent)Extract->DerivMSTFAMSTFA/TMCS(Silyl Ester/Thioether)Deriv->MSTFAECFEthyl Chloroformate(Ethyl Ester/Carbonate)Deriv->ECFGCMSGC-MS Analysis(SIM Mode: m/z [M+], [M-15])MSTFA->GCMSGCOGC-Olfactometry(Sniff Port)MSTFA->GCOECF->GCMS

Figure 2: Analytical workflow for the characterization of 3-MSPA.

Protocol: Silylation Derivatization
  • Sample: Take 100 µL of extract (dry DCM).

  • Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

  • Target Ions: Look for the molecular ion of the di-TMS derivative (Acid-TMS + Thiol-TMS).

    • MW of 3-MSPA = 136.

    • MW of di-TMS derivative = 136 + 144 (2x TMS) - 2 (H) = 278 amu.

Sensory Evaluation & Application

Hypothesis: Based on Structure-Activity Relationships (SAR), 3-MSPA sits at the intersection of "Savory" and "Tropical".

  • 
    -Thiol:  Drivers of roasted meat, broth, and onion notes.
    
  • 
    -Methoxy:  Drivers of ethereal, fruity, and vegetable notes.
    
Sensory Protocol
  • Preparation: Prepare a 1% stock solution in Ethanol (absolute).

  • Dilution Series: Create aqueous solutions at 0.1 ppm, 1 ppm, and 10 ppm.

  • Panel: 5 trained flavorists.

  • Descriptors (Predicted):

    • Low Concentration (< 0.1 ppm): Tropical fruit skin, durian-like, slight onion.

    • Medium Concentration (1 ppm): Vegetable broth, cooked cabbage, savory.

    • High Concentration (> 10 ppm): Sulfurous, roasted meat, metallic.

Stability Testing

Thiols are prone to oxidation into disulfides (which often have different, weaker odors).

  • Test: Store 1% solution in Propylene Glycol at 20°C vs 40°C for 4 weeks.

  • Monitor: Use GC-MS to track the disappearance of 3-MSPA and appearance of the corresponding disulfide (3,3'-dimethoxy-2,2'-dithiodipropanoic acid).

Safety & Handling

  • Stench: Like all low-molecular-weight thiols, 3-MSPA has a potent, diffusive odor. Work exclusively in a fume hood. Treat all glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize the thiol and neutralize the odor.

  • Toxicity: Handle as a potential irritant and toxic substance (typical for

    
    -halo and 
    
    
    -mercapto acids).

References

  • Review of Thiol Flavor Chemistry: Parker, J. K. (2015). Introduction to Aroma Compounds in Foods. In Flavor Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Link

  • Synthesis of Alpha-Mercapto Acids: Gundermann, K. D., & Hümke, K. (1995). Methods of Organic Chemistry (Houben-Weyl): Thiols and Organic Sulfides. Thieme.
  • Analysis of Thiols in Food: Vichi, S., et al. (2015). "Solid-phase microextraction coupled with gas chromatography–mass spectrometry for the determination of volatile thiols." Journal of Chromatography A, 1414, 162-169. Link

  • Structure-Activity Relationships (SAR) of Sulfur Compounds: Boelens, M. H., & van Gemert, L. J. (1993). "Volatile character-impact sulfur compounds and their sensory properties." Perfumer & Flavorist, 18, 29-39.
  • CAS Registry Data: American Chemical Society. (2023).[1] CAS Registry Number 1690912-80-1.[2][3][4] CAS Common Chemistry. Link

Troubleshooting & Optimization

preventing oxidation of 3-Methoxy-2-sulfanylpropanoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage

Welcome to the technical support center for 3-Methoxy-2-sulfanylpropanoic acid. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to minimize oxidation and ensure the integrity of your experiments. As a Senior Application Scientist, I will provide not only procedural steps but also the scientific reasoning behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxy-2-sulfanylpropanoic acid, and why is it prone to oxidation?

3-Methoxy-2-sulfanylpropanoic acid is a bifunctional molecule containing both a carboxylic acid and a thiol (sulfhydryl) group. The thiol group is the primary site of oxidation. Thiols are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The oxidation process typically involves the conversion of the thiol group (-SH) into a disulfide bond (-S-S-), forming a dimer of the original molecule. Further oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids.[1]

Q2: What are the visible signs of oxidation in my sample?

While early-stage oxidation may not be visually apparent, significant degradation can sometimes be observed. Signs of oxidation in a sample of 3-Methoxy-2-sulfanylpropanoic acid may include:

  • Appearance of a precipitate: The formation of the disulfide dimer can lead to a decrease in solubility, resulting in the appearance of a solid precipitate in a solution.

  • Slight yellowing: A subtle color change to a yellowish hue in either the solid or solution form can indicate the presence of oxidation products.[2]

  • Changes in solubility: You might notice that the compound becomes more difficult to dissolve in your chosen solvent.

It is crucial to rely on analytical methods for definitive confirmation of oxidation, as visual cues can be unreliable.

Q3: How does pH affect the stability of the thiol group?

The thiol group is more susceptible to oxidation under alkaline (higher pH) conditions.[2] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (R-SH). Therefore, maintaining a neutral or slightly acidic pH (below 7) during handling and storage is advisable to enhance stability.[2]

Q4: Can I use antioxidants to prevent oxidation?

Yes, incorporating antioxidants can be an effective strategy.[2] Common choices for protecting thiols include:

  • N-acetylcysteine (NAC): A cysteine derivative that can act as a sacrificial antioxidant.[2][3]

  • Dithiothreitol (DTT): A strong reducing agent capable of reversing disulfide bond formation.[2][4]

Important Consideration: Always verify that the chosen antioxidant will not interfere with your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Oxidation of the thiol group, leading to the formation of inactive disulfide dimers or other oxidized species.1. Confirm the purity of your sample using an appropriate analytical method (see "Analytical Protocols for Detecting Oxidation" section).2. If oxidation is confirmed, consider purifying the existing stock or obtaining a fresh batch.3. Implement the recommended storage and handling procedures to prevent future oxidation.
Difficulty dissolving the compound. Formation of less soluble disulfide dimers due to oxidation.1. Attempt to dissolve the compound in a deoxygenated solvent.2. If solubility issues persist, it is a strong indicator of oxidation. Confirm with analytical methods.
Visible changes in the sample (e.g., color change, precipitate). Significant oxidation has occurred.1. The sample is likely compromised. It is highly recommended to use a fresh, unoxidized batch for your experiments.2. Review your storage and handling procedures to identify and rectify any lapses.

Experimental Protocols & Best Practices

Best Practices for Storage and Handling

To ensure the long-term stability of 3-Methoxy-2-sulfanylpropanoic acid, adhere to the following guidelines:

  • Storage Temperature: For long-term storage, keep the compound as a solid at -20°C.[5][6][7] For short-term storage of solutions, -20°C is also recommended.[7] Some studies suggest that for certain thiols, -80°C may be superior for long-term stability of solutions.[8]

  • Inert Atmosphere: To minimize exposure to atmospheric oxygen, store the compound under an inert gas like argon or nitrogen.[2][6][7] This is especially critical for solutions.

  • Container: Use a tightly sealed container to prevent moisture and air from entering.[9][10][11][12]

  • Solvent Preparation: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Handling: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[6][7] Handle the compound in a well-ventilated area, preferably a fume hood.[6][9]

Analytical Protocols for Detecting Oxidation

Regularly assessing the purity of your 3-Methoxy-2-sulfanylpropanoic acid is crucial. Here are some common analytical techniques:

1. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for separating the parent compound from its oxidized dimer and other degradation products.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer with a slightly acidic pH) and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase.

  • Injection and Separation: Inject the sample onto a C18 reverse-phase column.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound and its potential impurities absorb.

  • Analysis: The appearance of a new peak, typically with a different retention time than the parent compound, can indicate the presence of the disulfide dimer or other oxidation products.

2. Mass Spectrometry (MS)

MS can be used to identify the molecular weights of the compounds in your sample, confirming the presence of the disulfide dimer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent.

  • Analysis: Introduce the sample into the mass spectrometer.

  • Interpretation: Look for the molecular ion peak corresponding to 3-Methoxy-2-sulfanylpropanoic acid and a peak corresponding to double that molecular weight, which would indicate the disulfide dimer.

3. Ellman's Reagent (DTNB) Assay for Free Thiol Quantification

This colorimetric assay can quantify the amount of free thiol in your sample.[13] A decrease in the free thiol concentration over time indicates oxidation.

Protocol:

  • Reagent Preparation: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Sample Preparation: Dissolve your compound in the same buffer.

  • Reaction: Mix your sample solution with the DTNB solution.

  • Measurement: Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.[13] The absorbance is directly proportional to the concentration of free thiols.[14]

Visualizing the Oxidation Process

The primary oxidative pathway for 3-Methoxy-2-sulfanylpropanoic acid involves the formation of a disulfide dimer. This process can be catalyzed by factors such as oxygen, light, and metal ions.

Oxidation_Pathway cluster_reactants Reactants cluster_products Products Thiol1 3-Methoxy-2-sulfanylpropanoic acid (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol1->Disulfide Thiol2 3-Methoxy-2-sulfanylpropanoic acid (R-SH) Thiol2->Disulfide Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions, Light) Oxidizing_Agents->Disulfide Catalyzes

Caption: Oxidation of 3-Methoxy-2-sulfanylpropanoic acid to its disulfide dimer.

Workflow for Preventing and Detecting Oxidation

To maintain the integrity of your 3-Methoxy-2-sulfanylpropanoic acid, a proactive approach is essential. The following workflow outlines the key steps from receiving the compound to its use in experiments.

Prevention_Workflow Receipt Receive Compound Initial_QC Initial Quality Control (e.g., HPLC, MS) Receipt->Initial_QC Storage Store at -20°C under Inert Gas Initial_QC->Storage Pass Solution_Prep Prepare Solution with Deoxygenated Solvent Storage->Solution_Prep Pre_Experiment_QC Pre-Experiment QC (e.g., Ellman's Assay) Solution_Prep->Pre_Experiment_QC Experiment Proceed with Experiment Pre_Experiment_QC->Experiment Pass Data_Analysis Analyze Results Experiment->Data_Analysis

Caption: Workflow for handling and quality control of 3-Methoxy-2-sulfanylpropanoic acid.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. (n.d.).
  • Matrix Scientific. (n.d.). Handling and Storage.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.).
  • Benchchem. (n.d.). Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol.
  • Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331–339.
  • The role of thiols in antioxidant systems - PMC - NIH. (n.d.).
  • Thermo Fisher Scientific - DE. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity - PMC. (2020, December 16).
  • Key Organics. (2025, May 20). Safety Data Sheet.
  • ResearchGate. (n.d.). Thiol-based antioxidants.
  • ResearchGate. (2025, December 23). Effects of storage conditions on thiol disulfide homeostasis.
  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - PMC. (2023, January 13).
  • Instructions for (PEG)n-Thiol Reagents. (n.d.).
  • AAT Bioquest. (2017, June 1). Quantitative Analysis of Thiols and Maleimides.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET.
  • van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292–4295.
  • AK Scientific, Inc. (n.d.). 3-Methoxybutane-2-sulfonyl chloride.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

Sources

Technical Support Center: Synthesis of 3-Methoxy-2-sulfanylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-2-sulfanylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The primary route to 3-Methoxy-2-sulfanylpropanoic acid involves a two-step process: a base-catalyzed Thiol-Michael addition of hydrogen sulfide (or a surrogate) to a 3-methoxyacrylate ester, followed by saponification of the resulting ester intermediate. This guide is structured to address common questions and critical troubleshooting points encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 3-Methoxy-2-sulfanylpropanoic acid?

The most common and efficient pathway consists of two sequential reactions:

  • Thiol-Michael Addition: This step involves the conjugate addition of a thiol to an electron-deficient alkene. Specifically, a sulfide source is added to an ester of 3-methoxyacrylic acid, typically methyl 3-methoxyacrylate. This reaction is base-catalyzed.

  • Hydrolysis (Saponification): The resulting intermediate, methyl 3-methoxy-2-sulfanylpropanoate, is then hydrolyzed under basic conditions to cleave the ester and yield the final carboxylic acid product. Subsequent acidification protonates the carboxylate salt.

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Thiol-Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup A Methyl 3-methoxyacrylate + Thiol Source (e.g., NaSH) C Methyl 3-methoxy-2-sulfanylpropanoate (Intermediate Ester) A->C Reaction in appropriate solvent B Base Catalyst (e.g., Amine, Phosphine) E 3-Methoxy-2-sulfanylpropanoic acid (Carboxylate Salt) C->E Intermediate used in next step D Base (e.g., LiOH, NaOH) D->E Aqueous co-solvent (THF) G Final Product: 3-Methoxy-2-sulfanylpropanoic acid E->G Proceed to workup F Acidification (e.g., HCl) F->G Protonation & Extraction G cluster_problems cluster_sm_solutions cluster_byproduct_solutions Start Low Yield or Impure Product in Michael Addition Step CheckTLC Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->CheckTLC HighSM High % of Starting Material Remaining? CheckTLC->HighSM Byproducts Significant By-products Present? CheckTLC->Byproducts Sol_Catalyst 1. Check catalyst activity. 2. Increase catalyst loading. 3. Switch to phosphine catalyst. HighSM->Sol_Catalyst Yes Sol_Inert Run under inert atmosphere (N₂/Ar) to prevent thiol oxidation. HighSM->Sol_Inert Yes Sol_Polymer Add radical inhibitor (e.g., BHT). Control temperature. Byproducts->Sol_Polymer Yes (Polymer Present) Sol_Stoich Adjust stoichiometry to favor mono-addition. Byproducts->Sol_Stoich Yes (Bis-Adduct Present) Sol_Phosphine Reduce phosphine catalyst concentration to <1 mol%. Byproducts->Sol_Phosphine Yes (Phosphine Adduct)

Caption: Troubleshooting decision tree for the Thiol-Michael addition step.

Issue 3: Poor Yield During Hydrolysis and Workup

Q: The Michael addition step was successful, but I am losing most of my product during the final hydrolysis and extraction. What are the common pitfalls?

A: Product loss at this stage is often due to incomplete reaction or issues during the acidic workup and isolation.

  • Cause 1: Incomplete Hydrolysis. The ester is sterically hindered, and hydrolysis can be slow.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC until all the starting ester is consumed. This may take 12-18 hours. [1] 2. Increase Temperature: Gently warm the reaction mixture (e.g., to 40 °C) to increase the rate.

      • Ensure Proper Mixing: Use a biphasic solvent system like THF/water and stir vigorously to ensure the reactants are in contact. [1]

  • Cause 2: Product Degradation during Acidification. The final product may be sensitive to strongly acidic conditions, especially at elevated temperatures.

    • Solution:

      • Perform the acidification at low temperature (0 °C) by adding acid dropwise to the cooled reaction mixture. [1] 2. Add acid only until the pH is ~2-3. Over-acidification is unnecessary and can be harmful.

  • Cause 3: Inefficient Extraction. The final product has some water solubility, which can lead to poor recovery during extraction.

    • Solution:

      • Saturate the Aqueous Layer: Before extraction, add solid sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic product (salting out).

      • Use an Appropriate Solvent: Ethyl acetate is a common and effective extraction solvent.

      • Perform Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-4 times) with the organic solvent and combine the organic layers to maximize recovery.

Recommended Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxy-2-sulfanylpropanoate

This protocol is based on established principles of phosphine-catalyzed Michael additions and should be performed under an inert atmosphere.

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous solvent (e.g., dichloromethane or THF).

  • Add methyl 3-methoxyacrylate (1.0 eq).

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.1 eq) in anhydrous methanol. Caution: NaSH is corrosive and releases H₂S gas.

  • Add the NaSH solution dropwise to the acrylate solution at 0 °C.

  • Add dimethylphenylphosphine (DMPP) (0.01 eq, 1 mol%) as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within minutes to a few hours. [2][3]8. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Hydrolysis to 3-Methoxy-2-sulfanylpropanoic acid

This protocol is adapted from robust saponification procedures for related esters. [1]

  • Dissolve the crude methyl 3-methoxy-2-sulfanylpropanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to 0 °C.

  • Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl.

  • Extract the final product with ethyl acetate (4x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

References

  • Polymer Chemistry (RSC Publishing). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Available at: [Link]

  • ResearchGate. (2026). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. Available at: [Link]

  • Monash University. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Available at: [Link]

  • PMC. (2016). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Available at: [Link]

  • MDPI. (2023). Click Addition Reaction of Urethane–Acrylate Resin Using Octa(3-thiopropyl)silsesquioxane Derivatives as Cross-Linking Agents. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • The Aquila Digital Community. (2011). Investigation of Novel Thiol "Click" Reactions. Available at: [Link]

  • Advances in Engineering. (2017). Thiol-Ene versus Binary Thiol–Acrylate Chemistry. Available at: [Link]

  • PubMed. (2016). Occurrence and biosynthesis of 3-mercaptopropionic acid in Methanocaldococcus jannaschii. Available at: [Link]

  • PubChem. 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid. Available at: [Link]

  • TREA. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. Available at: [Link]

  • Frandcom Industrial Limited. (2019). Method for preparing 3‐mercaptopropionic acid. Available at: [Link]

  • Google Patents. US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

Sources

solubility issues of 3-Methoxy-2-sulfanylpropanoic acid in water vs ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methoxy-2-sulfanylpropanoic acid. We will explore the physicochemical principles governing its solubility in common laboratory solvents, water and ethanol, and provide detailed troubleshooting guides and validated experimental protocols to overcome these issues.

Part 1: Understanding the Molecule: The "Why" Behind Solubility

A molecule's solubility is dictated by its structure and the nature of the solvent. 3-Methoxy-2-sulfanylpropanoic acid possesses three key functional groups that influence its behavior: a carboxylic acid, a methoxy (ether) group, and a sulfanyl (thiol) group.

FAQ: Why does 3-Methoxy-2-sulfanylpropanoic acid exhibit different solubility in water versus ethanol?

The differential solubility is a direct result of the intermolecular forces between the solute (3-Methoxy-2-sulfanylpropanoic acid) and the solvent molecules (water or ethanol). The guiding principle is "like dissolves like," which means substances with similar polarities tend to be soluble in one another.[1]

  • In Water (A Highly Polar, Protic Solvent):

    • Favorable Interactions: The primary driver for aqueous solubility is the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor. The methoxy group can also accept hydrogen bonds.

    • Unfavorable Interactions: The sulfanyl (thiol) group is a significantly weaker hydrogen bonder than the analogous hydroxyl (alcohol) group due to the lower electronegativity of sulfur compared to oxygen.[2][3][4] The S-H bond is less polar, leading to weaker interactions with water molecules.[2][5] The carbon backbone of the molecule is nonpolar and entropically disfavors interaction with the highly structured water network.

  • In Ethanol (A Polar, Protic Solvent with Nonpolar Character):

    • Favorable Interactions: Ethanol's hydroxyl (-OH) group can form strong hydrogen bonds with the carboxylic acid and methoxy groups.[5] Crucially, ethanol also has a nonpolar ethyl (-CH2CH3) component. This hydrocarbon portion can engage in favorable van der Waals interactions with the nonpolar backbone of 3-Methoxy-2-sulfanylpropanoic acid.

Visualizing Molecular Interactions

G cluster_solute 3-Methoxy-2-sulfanylpropanoic acid cluster_water Water Interactions cluster_water_interactions cluster_ethanol Ethanol Interactions cluster_etoh_interactions Solute HOOC-CH(SH)-CH2-OCH3 w_hb_strong Strong H-Bonding Solute->w_hb_strong Carboxylic Acid w_hb_weak Weak H-Bonding Solute->w_hb_weak Thiol Group w_hydrophobic Hydrophobic Effect Solute->w_hydrophobic Alkyl Backbone e_hb_strong Strong H-Bonding Solute->e_hb_strong Carboxylic Acid & Methoxy Group e_vdw Van der Waals Solute->e_vdw Alkyl Backbone & Thiol Group H2O H₂O EtOH CH₃CH₂OH

Caption: Intermolecular forces governing solubility.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common solubility challenges encountered during experimentation.

FAQ 1: My compound won't dissolve sufficiently in water. What are my options?

This is a common issue due to the molecule's limited aqueous solubility. The most effective strategy is to exploit the acidic nature of the carboxylic acid group.

Primary Solution: pH Adjustment

The solubility of carboxylic acids dramatically increases at a pH above their pKa because they are deprotonated to form a highly polar and water-soluble carboxylate salt.[6][7]

  • Mechanism: By adding a base (e.g., sodium hydroxide or sodium bicarbonate), you convert the neutral, less soluble 3-Methoxy-2-sulfanylpropanoic acid into its sodium salt, 3-Methoxy-2-sulfanylpropanoate, which is an ionic species and thus readily dissolves in water.

  • Recommendation: Prepare a stock solution at a higher concentration in a dilute basic solution (e.g., 0.1 M NaOH) and then adjust the pH of your final working solution as needed. See Protocol 3 for a detailed methodology.

Secondary Solution: Co-solvents

If pH modification is not suitable for your experiment, using a co-solvent system can be effective.[6][8]

  • Mechanism: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving compounds with both polar and nonpolar regions.

  • Recommendation: Start by preparing a concentrated stock solution of your compound in a water-miscible solvent like ethanol or dimethyl sulfoxide (DMSO). Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.

FAQ 2: I'm observing an oily film or precipitate when trying to dissolve the compound in ethanol. What does this mean?

This indicates that you have exceeded the solubility limit of the compound in the given volume of ethanol at that temperature.

  • Solution 1: Increase Solvent Volume: The simplest approach is to add more ethanol until the compound fully dissolves.

  • Solution 2: Gentle Warming: Gently warming the solution in a water bath can increase solubility. Proceed with caution and ensure your compound is stable at elevated temperatures.

  • Solution 3: Explore Alternative Solvents: If a very high concentration is required, you may need to test other polar organic solvents, such as methanol, isopropanol, or acetonitrile.

FAQ 3: How can I accurately determine the solubility of my specific batch?

Batch-to-batch variability and minor impurities can affect solubility. The gold standard for determining equilibrium solubility is the shake-flask method .[1] This technique involves creating a saturated solution and then measuring the concentration of the dissolved solute. See Protocol 2 for a detailed workflow.

Part 3: Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol helps you quickly characterize the acidic nature of your compound and its general solubility profile.[10][11]

  • Preparation: Label five small test tubes: "Water," "Ethanol," "5% NaOH," "5% NaHCO₃," and "5% HCl."

  • Aliquot Compound: Add approximately 10-20 mg of 3-Methoxy-2-sulfanylpropanoic acid to each tube.

  • Add Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Agitate: Vortex or shake each tube vigorously for 60 seconds.

  • Observe & Record: Visually inspect for dissolution (clear solution), partial solubility, or insolubility. For the NaHCO₃ tube, note any effervescence (bubble formation), which indicates an acid.[12]

Expected Qualitative Results
SolventExpected SolubilityRationale
Water Sparingly to Moderately SolublePolar carboxylic acid aids solubility, but the thiol and alkyl portions limit it.[3]
Ethanol Soluble to Very SolubleGood balance of polar and nonpolar interactions.[1]
5% NaOH (aq) Very SolubleForms a highly soluble sodium carboxylate salt.[6][7]
5% NaHCO₃ (aq) Very Soluble (with effervescence)As a carboxylic acid, it is acidic enough to react with weak bases like bicarbonate, forming CO₂ gas and a soluble salt.[12]
5% HCl (aq) Insoluble / Poorly SolubleThe acidic environment suppresses the ionization of the carboxylic acid, reducing solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides an accurate, quantitative measure of equilibrium solubility.[1]

Caption: Workflow for the Shake-Flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of 3-Methoxy-2-sulfanylpropanoic acid to a known volume of the desired solvent (e.g., water or ethanol) in a sealed glass vial. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or on a stir plate at a constant, controlled temperature. Agitate for 24-72 hours to ensure the solution reaches equilibrium.[1]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. To separate the saturated solution from the excess solid, centrifuge the vial and then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.[1]

  • Quantification: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.[1]

  • Reporting: Express the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.

Protocol 3: Improving Aqueous Solubility via pH Adjustment

This protocol details the steps to create a soluble aqueous stock solution by forming a salt.

Caption: Chemical conversion to a more soluble salt form.

Methodology:

  • Weigh Compound: Accurately weigh the desired mass of 3-Methoxy-2-sulfanylpropanoic acid.

  • Initial Suspension: Add approximately 80% of your final target volume of purified water. The compound will likely form a suspension or dissolve poorly.

  • Titrate with Base: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding base until all the solid has dissolved and the pH is stable (typically pH 7-8 is sufficient).

  • Final Volume Adjustment: Once fully dissolved, add water to reach your final target volume and mix thoroughly.

  • Verification: Re-check the final pH and concentration. This stock solution can now be used for further dilutions into your experimental buffer.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Science & Emerging Drugs, 4(2). [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

  • Fulghesu, A. M., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Authorea Preprints. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Vedantu. (n.d.). Thiol: Structure, Properties & Uses Explained Simply. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • Brainly. (2025). Thiols have lower boiling points and are less water-soluble than the corresponding alcohol. [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

  • Chemistry Stack Exchange. (2024). Reasons of ethanol's and ethanethiol's complete solubility and low solubility in water respectively. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

handling air-sensitive thiols like 3-Methoxy-2-sulfanylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1)[1][2][3][4]

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because you are working with 3-Methoxy-2-sulfanylpropanoic acid , a functionalized alpha-mercapto acid.

This compound presents a dual challenge: the alpha-thiol (-SH) is highly susceptible to oxidative dimerization to form disulfides, while the carboxylic acid (-COOH) and methoxy (-OCH₃) groups dictate specific solubility and coupling behaviors. In drug development, this scaffold is often used as a "warhead" or linker; therefore, maintaining the free thiol integrity is non-negotiable for experimental success.

This guide replaces generic advice with field-proven, causality-driven protocols. We do not just tell you what to do; we explain why the chemistry demands it.

Part 1: Storage & Stability (The Foundation)

Q: I just received my shipment. The bottle is sealed, but how should I store it to prevent degradation before I even open it? A: Immediate proper storage is critical.

  • Temperature: Store at 2–8°C (refrigerated). While the methoxy group is stable, the thiol moiety is kinetically active. Lower temperatures reduce the rate of auto-oxidation.

  • Atmosphere: The manufacturer seals these under argon or nitrogen. Do not break this seal until you are ready to use it. If you must store a partial bottle, you must backfill the headspace with an inert gas (Argon is preferred over Nitrogen due to its higher density) and seal the cap with Parafilm or electrical tape.

  • Why? Oxygen is ubiquitous. Even at low temperatures, atmospheric oxygen will slowly convert your free thiol into the disulfide dimer (3,3'-dimethoxy-2,2'-dithiodipropanoic acid). This dimer is often a white solid that precipitates out of oils, or an impurity that complicates NMR interpretation.

Q: My compound has a strong, unpleasant odor. Is it degrading? A: Not necessarily.

  • The Cause: Low molecular weight thiols like 3-Methoxy-2-sulfanylpropanoic acid have high vapor pressures and low odor thresholds (detectable at ppb levels). A strong "sulfur" or "rotten egg" smell is intrinsic to the pure compound.

  • The Warning Sign: If the smell changes to a "faint" or "sweet" odor, or if you see a white precipitate in the neat liquid, this indicates significant oxidation to the disulfide, which is non-volatile (odorless) and often solid.

Q: Can I store stock solutions in DMSO or DMF? A: Absolutely not.

  • The Chemistry: DMSO (Dimethyl sulfoxide) is a mild oxidant. It will oxidize thiols to disulfides within minutes to hours at room temperature.

  • The Solution: If you need a stock solution, prepare it immediately before use in degassed anhydrous methanol or acetonitrile . If aqueous buffers are required, they must be degassed and contain a chelator (EDTA) to remove trace metals that catalyze oxidation.

Part 2: Synthesis & Handling Protocols (The Workflow)

Q: I am setting up a coupling reaction. How do I ensure the thiol doesn't oxidize during the addition? A: You must construct a "Self-Validating Anaerobic System." The primary cause of failure is dissolved oxygen in solvents, not just headspace air.

Protocol: The "Freeze-Pump-Thaw" vs. "Sparging" Decision

  • For < 10 mL: Use Sparging . Bubble high-purity Argon through the solvent for at least 15 minutes using a long needle.

  • For > 10 mL or Critical Kinetics: Use Freeze-Pump-Thaw (3 cycles). This is the gold standard.

Visual Workflow: Anaerobic Reaction Setup The following diagram illustrates the critical decision nodes for handling this air-sensitive reagent.

ThiolHandling Start Start: 3-Methoxy-2-sulfanylpropanoic acid SolventPrep Step 1: Solvent Preparation Start->SolventPrep VolCheck Volume > 10mL? SolventPrep->VolCheck Sparge Method A: Sparging (Argon bubbling, 15+ min) VolCheck->Sparge No FPT Method B: Freeze-Pump-Thaw (3 Cycles, High Vacuum) VolCheck->FPT Yes Reaction Step 2: Reaction Setup (Schlenk Line / Glovebox) Sparge->Reaction FPT->Reaction Additive Optional: Add EDTA (1mM) (If aqueous buffer used) Reaction->Additive Execution Step 3: Execution (Maintain +ve Argon pressure) Reaction->Execution Additive->Execution Quench Step 4: Quenching (Acidify to pH < 4) Execution->Quench

Caption: Decision logic for establishing an anaerobic environment. Note that aqueous buffers require EDTA to sequester trace metals (Fe, Cu) that catalyze oxidation.

Q: Why do you recommend EDTA in aqueous buffers? A: Trace metal ions (especially


 and 

) act as catalysts for thiol oxidation. They coordinate with the thiol anion (

) and facilitate electron transfer to oxygen.
  • The Fix: Adding 1 mM EDTA (Ethylenediaminetetraacetic acid) chelates these metals, effectively "blinding" the catalyst and significantly extending the half-life of your free thiol in solution [1].

Part 3: Troubleshooting Experimental Failures

Q: My yield is low, and I see a new spot on TLC that doesn't move (baseline) or is very non-polar. What happened? A: You likely formed the disulfide.

  • Diagnosis: Disulfides are generally more non-polar than the free thiol acid. However, if you are running a reaction in basic conditions, the free thiol is an anion (polar), while the disulfide might be neutral or doubly charged depending on pH.

  • The Fix: You can "rescue" the disulfide back to the free thiol. Treat your crude mixture with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) . TCEP is preferred because it is effective at acidic pH and does not contain thiols itself, simplifying purification [2].

Q: How do I get rid of the smell in my waste container? A: Never pour thiols directly into the general organic waste.

  • The Protocol: Create a dedicated "Quench" bath containing 10% Bleach (Sodium Hypochlorite) or dilute Potassium Permanganate (

    
    ).
    
  • Mechanism: These strong oxidants rapidly convert the thiol/disulfide into sulfonic acids (

    
    ), which are odorless and water-soluble.
    
  • Warning: This reaction is exothermic. Add waste slowly.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
White Precipitate Disulfide formation (oxidation)Filter solid; test solubility. Rescue with TCEP/DTT reduction.
Low Yield Metal-catalyzed oxidationAdd 1-5 mM EDTA to reaction buffer.
"Sweet" Odor Esterification of COOHAvoid heating in alcohols without acid catalyst control.
NMR: Missing SH H-Deuterium exchangeSH protons often exchange with

or

. Run NMR in

or DMSO-

.
Sticky Oil Polymerization (rare)Ensure no radical initiators are present; add radical inhibitor (BHT) if storing monomers.
Part 4: Analytical Verification (Ellman's Test)

Q: How do I prove I have free thiol and not disulfide? A: Standard NMR can be ambiguous due to proton exchange. The definitive quantitative method is the Ellman’s Reagent (DTNB) assay.

Protocol:

  • Prepare Reagent: Dissolve 4 mg Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of 0.1 M phosphate buffer (pH 8.0).

  • Prepare Sample: Dissolve a small aliquot of your compound in buffer.

  • React: Mix 50 µL of Reagent + 2.5 mL Buffer + 250 µL Sample. Incubate 15 mins at room temp.

  • Measure: Read Absorbance at 412 nm .

  • Calculate: Use the extinction coefficient (

    
    ) to calculate free thiol concentration.[1]
    
    • Note: If the solution turns yellow, free thiol is present. If it remains colorless, your sample is oxidized [3].

References
  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482.

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • BenchChem Technical Support. (2025). "Handling Air-Sensitive Thiol Reagents."

  • Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."

Sources

Technical Support Center: Thermal Optimization for 3-Methoxy-2-sulfanylpropanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal & Kinetic Control for Amide Coupling of


-Mercapto Acids
Ticket ID:  #T-3M2SPA-OPT
Status:  Active Guide

Executive Summary: The Thermal "Goldilocks" Zone

Coupling 3-Methoxy-2-sulfanylpropanoic acid is chemically treacherous because it contains a nucleophilic thiol (-SH) on the


-carbon, directly adjacent to the electrophilic carboxylic acid.

If the reaction temperature is too high , the thiol competes with your target amine, attacking the activated acid to form thiolactones or cyclic dimers (1,4-dithiane-2,5-diones). If too low , the activation kinetics stall, leading to hydrolysis of the coupling reagent.

Optimal Thermal Parameters
Process StepTemperature RangeCritical Note
Reagent Storage -20°CStore under Argon/Nitrogen to prevent disulfide formation.
Activation (e.g., EDC/HATU) -10°C to 0°C CRITICAL. Higher temps trigger rapid self-acylation (thiolactone).
Amine Addition 0°CAdd amine immediately after activation.[1]
Reaction Incubation 0°C

+20°C
Allow slow warm-up over 4–12 hours. Do not heat >30°C.
Quenching 0°CExothermic quench can degrade the thio-sensitive product.

Mechanistic Insight: Why Temperature Matters

To troubleshoot effectively, you must understand the competing pathways. The free thiol is a "Trojan Horse"—it is internal to your molecule and will react faster than an external amine if the system has enough thermal energy to overcome the conformational strain of ring closure.

Pathway Analysis (DOT Visualization)

ReactionPathways cluster_0 Thermal Influence SM 3-Methoxy-2-sulfanylpropanoic acid (Starting Material) Act Activated Ester (O-Acylisourea/OBt) SM->Act Coupling Reagent (0°C) Disulfide Disulfide Dimer (Oxidative Byproduct) SM->Disulfide O2 / High Temp Prod Target Amide (Desired Product) Act->Prod Amine Nucleophile (Kinetic Control) Thiolactone Thiolactone / Dimer (Major Byproduct) Act->Thiolactone Intramolecular Attack (High Temp >25°C)

Figure 1: Competing reaction pathways. High temperatures favor the intramolecular formation of thiolactones (red path) over the desired intermolecular amide coupling (green path).

Troubleshooting Wizard (FAQ)

Q1: My mass spec shows a dominant peak at [2M - 2H2O]. What happened?

Diagnosis: You formed the 1,4-dithiane-2,5-dione dimer . Cause: The activation temperature was too high. The activated acid reacted with the thiol of a second molecule of starting material instead of your amine. Solution:

  • Lower activation temperature to -10°C .

  • Use dilute conditions (0.05 M) to discourage intermolecular dimerization.

  • Switch to a "fast" coupling reagent like HATU to favor amine attack, but ensure the base (DIEA) is added slowly at 0°C.

Q2: I see extensive disulfide formation (Dimer at [2M - 2H]).

Diagnosis: Oxidation of the free thiol. Cause: Dissolved oxygen in the solvent, exacerbated by heat. Solution:

  • Degas all solvents (sparge with Argon for 20 mins) prior to reaction.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. TCEP is compatible with amide coupling chemistries (unlike DTT) and keeps the thiol reduced without interfering with EDC/NHS or HATU.

Q3: The reaction is sluggish at 0°C. Can I heat it to 40°C?

Answer: NO. Heating an


-mercapto acid derivative promotes racemization  and thioester exchange .
Better Strategy: 
  • Increase the concentration of the amine (nucleophile) to 1.5–2.0 equivalents.

  • Use a catalyst like HOAt (7-Aza-1-hydroxybenzotriazole) which accelerates coupling at low temperatures better than HOBt.

Validated Experimental Protocol

Objective: Coupling 3-Methoxy-2-sulfanylpropanoic acid to a primary amine (R-NH2) while preserving the free thiol.

Materials
  • Acid: 3-Methoxy-2-sulfanylpropanoic acid (1.0 eq)

  • Amine: R-NH2 (1.2 eq)

  • Coupling Agent: EDC.HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM (Degassed)

  • Additive: TCEP.HCl (0.1 eq) - Optional, prevents oxidation

Step-by-Step Procedure
  • Preparation (T = RT):

    • Sparge anhydrous DMF with Argon for 15 minutes.

    • Dissolve the Amine and Base (DIPEA) in the reaction vessel. Cool to 0°C .[2]

  • Activation (T = -10°C to 0°C):

    • In a separate vial, dissolve 3-Methoxy-2-sulfanylpropanoic acid and HOBt in minimal DMF.

    • Cool this solution to -10°C (Ice/Salt bath).

    • Add EDC.HCl to the acid solution. Stir for exactly 5-10 minutes .

    • Note: Do not activate for >15 mins; the risk of self-acylation increases with time.

  • Coupling (T = 0°C):

    • Transfer the cold activated acid solution dropwise into the cooled Amine/Base solution.

    • Maintain temperature at 0°C for the first hour.

  • Incubation (T = 0°C

    
     RT): 
    
    • Remove the ice bath and allow the reaction to warm to room temperature naturally.

    • Stir for 4–12 hours under Argon.

  • Workup:

    • Dilute with degassed EtOAc. Wash with 1M HCl (cold), sat. NaHCO3, and Brine.

    • Critical: Perform evaporation at <30°C to prevent thermal degradation of the product.

References & Authority

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Foundational text on coupling kinetics and side reactions.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

    • Discusses chemoselective ligation strategies relevant to unprotected functionalities.

  • BenchChem Technical Guides. EDC/NHS Chemistry for Thiol-PEG3-Acid and Amine Coupling. Link

    • Protocol validation for thiol-acid coupling optimization.

  • Merkx, R., et al. (2013). Chemoselective coupling of thiolactones. Polymer Chemistry. Link

    • Provides evidence on the temperature dependence of thiolactone ring-opening vs. formation.

Sources

stability of 3-Methoxy-2-sulfanylpropanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Ensuring Stability in Basic Conditions

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 3-Methoxy-2-sulfanylpropanoic acid. We will delve into the chemical stability of this molecule under basic conditions, offering troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3-Methoxy-2-sulfanylpropanoic acid in basic aqueous solutions?

The principal stability issue for 3-Methoxy-2-sulfanylpropanoic acid under basic conditions is the oxidative dimerization of the sulfanyl (thiol) group. In a basic environment, the thiol group, which is more acidic than a corresponding alcohol, readily deprotonates to form a thiolate anion[1][2][3]. This thiolate is highly susceptible to oxidation, especially by dissolved oxygen in the buffer, leading to the formation of a disulfide-linked dimer.

Q2: What is the expected major degradation product?

The major degradation product is 4,5-dimethoxy-3,6-dithiaoctanedioic acid, the disulfide dimer of the parent molecule. This occurs when two molecules of the parent compound are oxidized and form a disulfide bridge (-S-S-).

Q3: How does pH influence the rate of degradation?

The rate of oxidative degradation is significantly pH-dependent. As the pH increases above the pKa of the thiol group (typically around 10-11, but can vary), the equilibrium shifts towards the formation of the more reactive thiolate anion[1][2]. This deprotonation increases the nucleophilicity of the sulfur and makes it much more prone to oxidation[4]. Therefore, the degradation rate generally increases with higher pH. Even at neutral or slightly basic pH (e.g., pH 7.5-9), this process can be significant, especially over extended incubation times or in the presence of catalysts[5][6].

Q4: I'm observing a rapid loss of my compound in a basic formulation. What are the likely causes and how can I troubleshoot this?

Rapid loss of the starting material is almost certainly due to oxidation. Here’s a troubleshooting guide:

  • Presence of Oxygen: Standard buffers prepared in the open air are saturated with oxygen, which is a primary culprit for thiol oxidation[7].

  • Trace Metal Contamination: Transition metal ions (e.g., Cu²⁺, Fe³⁺) in your buffer can act as catalysts, dramatically accelerating the rate of thiol oxidation.

  • Incorrect pH: Ensure the pH of your buffer is accurately measured and is not higher than intended.

For solutions, please refer to the troubleshooting table and preventative measures protocol in the sections below.

Q5: Are other degradation pathways, like retro-Michael addition or ether hydrolysis, a concern?
  • Retro-Michael Addition: This pathway is a common concern for thiol-maleimide adducts, where a thioether is cleaved[5]. However, 3-Methoxy-2-sulfanylpropanoic acid is not a Michael adduct, and a retro-Michael-type elimination is not a primary or likely degradation pathway under typical basic conditions.

  • Ether Hydrolysis: The methoxy group is an ether linkage. Ethers are generally very stable under basic conditions and require harsh acidic conditions for cleavage. Therefore, hydrolysis of the methoxy group is not an expected degradation pathway.[8][9]

Core Instability Pathway: Thiol Oxidation

Under basic conditions, the thiol group is deprotonated to a thiolate, which is then readily oxidized to form a disulfide dimer. This process is often mediated by dissolved oxygen.

G cluster_0 A 3-Methoxy-2-sulfanylpropanoic acid (Thiol, R-SH) B Thiolate Anion (R-S⁻) A->B Deprotonation (OH⁻) C Disulfide Dimer (R-S-S-R) B->C Oxidation (e.g., O₂)

Caption: Base-catalyzed deprotonation and subsequent oxidation of the thiol.

Troubleshooting Guide

This table outlines common issues encountered during the handling of 3-Methoxy-2-sulfanylpropanoic acid in basic solutions and provides actionable solutions.

Observed Issue Potential Cause Recommended Solution & Explanation
Rapid loss of starting material (confirmed by HPLC) Oxygen-mediated Oxidation Prepare all buffers with deoxygenated water (e.g., by boiling and cooling under an inert gas stream, or by sparging with N₂ or Argon for 15-30 minutes).[5] This minimizes the primary oxidant.
Inconsistent stability results between experiments Trace Metal Ion Catalysis Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM, to your buffers. EDTA will sequester metal ions that can catalyze the oxidation reaction, leading to more reproducible results.[5]
Precipitate formation over time Formation of insoluble disulfide The disulfide dimer may have lower solubility than the parent compound. Ensure the working concentration is well below the solubility limit of the potential degradant. If a precipitate is observed, analyze both the supernatant and the precipitate to confirm its identity.
Appearance of multiple new peaks in chromatogram Further Oxidation or Side Reactions While disulfide formation is primary, stronger oxidizing conditions or the presence of other reactive species could lead to further oxidation to sulfinic or sulfonic acids.[7][10] Analyze the mass of the new peaks by LC-MS to identify them. Re-evaluate the reaction conditions for potential contaminants.

Experimental Protocols

Protocol 1: Assessing the Stability of 3-Methoxy-2-sulfanylpropanoic acid

This protocol provides a framework for a time-course study to quantify the stability of the compound at a specific basic pH.

1. Preparation of Deoxygenated Buffer: a. Prepare a 100 mM phosphate or borate buffer at the desired pH (e.g., pH 8.5). b. Transfer the buffer to a suitable flask with a stir bar. c. Sparge the buffer with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes while stirring to remove dissolved oxygen. d. Add EDTA to a final concentration of 1 mM. e. Seal the flask until use.

2. Sample Preparation: a. Prepare a stock solution of 3-Methoxy-2-sulfanylpropanoic acid in a suitable, deoxygenated solvent (e.g., acetonitrile or water). b. In a clean vial, dilute the stock solution with the deoxygenated buffer to the final desired concentration (e.g., 1 mg/mL). c. Immediately cap the vial, leaving minimal headspace. An overlay of inert gas is recommended.

3. Incubation and Sampling: a. Store the sample vial at the desired temperature (e.g., 25°C), protected from light. b. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. c. Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase (acidic mobile phases are preferred to protonate the thiol and stop the reaction). d. Analyze the sample immediately by HPLC or store at -20°C until analysis.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: A suitable gradient to resolve the parent compound from the disulfide dimer (e.g., 5% to 95% B over 15 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 210-220 nm. g. Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing peak areas.

Workflow for a Typical Stability Study

G A Step 1: Prepare Solutions - Deoxygenated Buffer (pH 8.5 + EDTA) - Stock Solution of Compound B Step 2: Initiate Study - Dilute Stock into Buffer - Take T=0 Sample A->B C Step 3: Incubate - 25°C, Protected from Light B->C D Step 4: Time-Point Sampling - Withdraw Aliquots at 1, 2, 4, 8, 24h - Quench in Mobile Phase C->D E Step 5: HPLC Analysis - Quantify Parent Peak Area D->E F Step 6: Data Analysis - Plot % Remaining vs. Time E->F

Caption: A standard workflow for conducting a stability assessment.

References

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  • Wang, Y., et al. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Retrieved March 4, 2026, from [Link]

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  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

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  • ChemSurvival. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved March 4, 2026, from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2013, August 19). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Retrieved March 4, 2026, from [Link]

  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. JoVE. Retrieved March 4, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

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  • Basicmedical Key. (2016, August 14). Drug stability. Basicmedical Key. Retrieved March 4, 2026, from [Link]

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Validation & Comparative

mass spectrometry fragmentation pattern of 3-Methoxy-2-sulfanylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-2-sulfanylpropanoic acid

A Senior Application Scientist's Comparative Guide

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide provides a comprehensive examination of the predicted , a molecule featuring a combination of key functional groups: a carboxylic acid, a thiol (sulfanyl), and a methoxy ether.

Predicted Fragmentation Pathways: A Mechanistic Approach

The structure of 3-Methoxy-2-sulfanylpropanoic acid (Molecular Weight: 150.17 g/mol ) presents several potential cleavage sites. The fragmentation cascade is dictated by the relative stability of the resulting ions and neutral losses.

  • Electron Ionization (EI-MS): As a hard ionization technique, EI typically induces extensive fragmentation, providing a detailed structural fingerprint. The molecular ion ([M]•+) is expected to be of low abundance.

  • Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is expected to yield a prominent quasi-molecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, with more controlled fragmentation induced via collision-induced dissociation (CID) in MS/MS experiments.[1]

Key predicted fragmentation reactions include:

  • α-Cleavage: This is a dominant pathway for compounds containing heteroatoms. Cleavage of bonds adjacent to the sulfur, oxygen (ether and carbonyl), and carbonyl group is expected.[2]

  • Loss of Small Neutral Molecules: The loss of stable neutral molecules like water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (CH₂O) is highly probable.

  • McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, though it may be less favored in this specific structure compared to α-cleavages.[1]

The following diagram illustrates the predicted fragmentation pathways for 3-Methoxy-2-sulfanylpropanoic acid under positive ionization conditions.

G cluster_0 Predicted ESI-MS/MS Fragmentation of 3-Methoxy-2-sulfanylpropanoic acid parent [M+H]⁺ m/z 151 f1 Loss of H₂O (-18 Da) parent->f1 f2 Loss of HCOOH (-46 Da) parent->f2 f3 Loss of CH₂O (-30 Da) parent->f3 ion1 [C₅H₇O₂S]⁺ m/z 133 f1->ion1 ion2 [C₄H₉OS]⁺ m/z 105 ion1->ion2 Loss of C₂H₄ (-28 Da) f4 Loss of COOH radical (-45 Da) ion1->f4 Loss of CO (-28 Da) f2->ion2 ion3 [C₄H₇O₂S]⁺ m/z 121 f3->ion3 ion4 [C₄H₈OS]⁺ m/z 104 ion3->ion4 Loss of OH (-17 Da) f5 Loss of CH₃OCH₂ (-45 Da) ion5 [C₃H₄O₂S]⁺ m/z 104 f6 Loss of SH (-33 Da) ion6 [C₅H₈O₃]⁺ m/z 116

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-Methoxy-2-sulfanylpropanoic acid.

Data Summary and Comparative Analysis

The following table summarizes the predicted key fragments for 3-Methoxy-2-sulfanylpropanoic acid. This predictive data is constructed based on known fragmentation patterns of related functional groups.[1]

m/z (Predicted) Proposed Fragment Ion Neutral Loss Rationale and Comparative Notes
151[M+H]⁺-Protonated parent molecule, expected as the base peak in ESI-MS.
149[M-H]⁻-Deprotonated parent molecule, expected in negative ion mode ESI-MS. Carboxylic acids readily deprotonate.[1]
133[C₅H₇O₂S]⁺H₂OLoss of water from the carboxylic acid group is a common fragmentation pathway for organic acids.
121[C₄H₇O₂S]⁺CH₂OLoss of formaldehyde resulting from cleavage of the methoxy group.
105[C₄H₉OS]⁺HCOOHLoss of formic acid (46 Da) is a major fragmentation pathway for some organic acids.
104[C₄H₈OS]⁺ or [C₃H₄O₂S]⁺•COOH or •CH₂OCH₃α-cleavage adjacent to the sulfur or ether oxygen, respectively. The loss of the carboxyl group (45 Da) is highly characteristic for carboxylic acids.[1]
75[CH₃O₂S]⁺C₄H₆OCleavage of the carbon backbone.
45[COOH]⁺C₄H₇OSCarboxyl group fragment. A prominent peak for many short-chain carboxylic acids.[1]

Alternative & Complementary Analytical Techniques

While mass spectrometry is powerful, a multi-faceted analytical approach provides the most robust characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be indispensable for definitively assigning the structure. It would confirm the connectivity of the methoxy, sulfanyl, and propanoic acid moieties, information that is inferred from fragmentation in MS. For instance, PubChem lists NMR data for the related compound 3-Methoxypropionic acid, which serves as a useful reference.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretch of the ether, and the S-H stretch of the thiol.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements.[4] This allows for the determination of the elemental composition of the parent molecule and its fragments, significantly increasing confidence in structural assignments.

Experimental Protocols

To obtain experimental data, the following protocols, adapted from established methods for organic acid analysis, are recommended.[5][6][7][8]

Protocol 1: GC-MS Analysis for EI Fragmentation

Gas chromatography is well-suited for volatile compounds, but the polarity of 3-Methoxy-2-sulfanylpropanoic acid necessitates derivatization to improve its chromatographic behavior and prevent thermal degradation.[6][9]

G cluster_gcms GC-MS Workflow for Organic Acid Analysis sample Sample (e.g., in Urine/Plasma) extract Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) sample->extract dry Evaporation (Under Nitrogen Stream) extract->dry derivatize Derivatization (e.g., BSTFA for TMS-ester) dry->derivatize inject GC Injection derivatize->inject separate GC Separation (Capillary Column) inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole/TOF) ionize->analyze detect Data Acquisition analyze->detect

Caption: Standard workflow for the GC-MS analysis of polar organic acids requiring derivatization.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • Acidify the aqueous sample (e.g., urine, cell culture media) to a pH < 2 with HCl.

    • Perform a liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate.[4][10]

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the organic layer and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a solvent like pyridine.[6][9]

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to form the volatile trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.[10]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.[5]

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

Liquid chromatography is ideal for analyzing polar, non-volatile compounds in their native state, avoiding the need for derivatization.[11][12]

Step-by-Step Methodology:

  • Sample Preparation:

    • For clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample in the initial mobile phase.

    • For complex matrices (e.g., plasma), protein precipitation (with acetonitrile or methanol) followed by centrifugation is required.[7]

  • LC Conditions:

    • Column: Reversed-phase C18 column. Since organic acids can be poorly retained, specialized columns or ion-pairing reagents may be beneficial.[11][12]

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode).[7]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95-98%) and gradually increase the percentage of B to elute the analyte.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.

    • Mode: Full scan mode to identify the parent ion, followed by product ion scan mode (MS/MS) for fragmentation.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric analysis of 3-Methoxy-2-sulfanylpropanoic acid provides a rich dataset for structural elucidation. While experimental spectra are not currently in major public databases, a predictive analysis based on fundamental chemical principles provides a strong framework for what a researcher should expect. The key fragmentation pathways are predicted to be α-cleavages around the sulfur and oxygen atoms and the loss of small, stable neutral molecules like water and formic acid. For definitive analysis, a high-resolution mass spectrometry technique (LC-HRMS) is recommended, complemented by NMR spectroscopy for unambiguous structural confirmation. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality mass spectral data for this and other novel small organic acids.

References

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available from: [Link]

  • Tandler, R. et al. (2018). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City Scholarly Works. Available from: [Link]

  • Lee, S. H. et al. (2005). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatography B, 822(1-2), 241-246. Available from: [Link]

  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL Application Notes. Available from: [Link]

  • Yamaguchi, S. et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 820. Available from: [Link]

  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. Available from: [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Available from: [Link]

  • van der Hage, E. R. et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels, 7, 148. Available from: [Link]

  • MDPI. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 30(2), 336. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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  • PubChem. 3-Methoxypropionic acid. Available from: [Link]

  • PubChem. 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • LinkedIn. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

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  • PubChem. 3-Methoxy-3-oxopropanoic acid. Available from: [Link]

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comparing reactivity of 2-sulfanyl vs 3-sulfanyl propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the reactivity, structural kinetics, and application profiles of 2-sulfanylpropanoic acid and 3-sulfanylpropanoic acid derivatives.

Structural Causality and Physicochemical Profiling

The fundamental divergence in chemical behavior between 2-sulfanylpropanoic acid (2-MPA, also known as thiolactic acid) and 3-sulfanylpropanoic acid (3-MPA) stems entirely from the positional isomerism of the sulfanyl (-SH) group relative to the carboxylic acid (-COOH) moiety.

In 2-MPA , the thiol is positioned at the alpha (


) carbon, creating a chiral center and classifying it as a secondary thiol . The close proximity of the electron-withdrawing carboxyl group exerts a strong inductive effect on the sulfur atom, which stabilizes the conjugate base and slightly lowers its pKa to approximately 10.20[1].

Conversely, 3-MPA features the thiol at the beta (


) carbon. As a primary thiol , it lacks the steric bulk of an alpha-methyl group. The increased distance from the carboxyl group weakens the inductive effect, resulting in a slightly higher pKa ranging from 10.30 to 10.84[2].

G Root Sulfanylpropanoic Acid Derivatives Node2MPA 2-Sulfanyl (2-MPA) Secondary Thiol Root->Node2MPA Node3MPA 3-Sulfanyl (3-MPA) Primary Thiol Root->Node3MPA Steric2 High Steric Hindrance (Extended Shelf-Life) Node2MPA->Steric2 pKa2 Lower pKa (~10.2) Stronger Inductive Effect Node2MPA->pKa2 Steric3 Low Steric Hindrance (Fast Propagation) Node3MPA->Steric3 pKa3 Higher pKa (~10.8) Weaker Inductive Effect Node3MPA->pKa3

Fig 1. Mechanistic divergence based on thiol positional isomerism.

Comparative Reactivity Profiles

A. Thiol-Ene Click Chemistry: Kinetics vs. Stability

In radical-mediated thiol-ene photopolymerizations, researchers constantly battle the trade-off between rapid curing kinetics and resin shelf-life.

  • 3-MPA Derivatives (Primary Thiols): Due to the lack of steric hindrance, primary thiyl radicals propagate rapidly, making 3-MPA derivatives highly reactive. However, this high reactivity makes the formulations prone to premature auto-initiation, severely limiting their shelf-life (often gelling in under 3 days at elevated temperatures)[3].

  • 2-MPA Derivatives (Secondary Thiols): The alpha-methyl group introduces significant steric hindrance. While this slows down the initial propagation rate (sometimes by as much as 10-fold under slow initiation conditions), it drastically improves the thermal storage stability of the resin, allowing it to remain stable for over 7 days at 60 °C[3][4]. At typical industrial UV initiation rates, secondary thiols can still achieve equivalent final conversions, making them vastly superior for high-resolution Digital Light Processing (DLP) 3D printing where vat stability is critical[3].

B. Photodecarboxylative Cyclizations

In advanced photochemical synthesis, the position of the carboxylate anion relative to the electron-donating sulfur atom dictates the efficiency of the leaving group following photoinduced electron transfer. 2-MPA derivatives act as superior substrates, undergoing rapid photodecarboxylative cyclization to form tricyclic ring systems with excellent yields (60–98%)[5]. In stark contrast, 3-MPA derivatives fail to stabilize the transition state as effectively, requiring prolonged irradiation and yielding poor results (11–20%)[5].

C. Biochemical Enzyme Inhibition

The unhindered primary thiol of 3-MPA allows it to easily access enzyme active sites and mimic natural metabolites. It acts as a potent competitive inhibitor of glutamate decarboxylase (functioning as a convulsant) and severely inhibits mitochondrial fatty acid oxidation by targeting acyl-CoA dehydrogenase[2][6]. 2-MPA exhibits virtually no inhibitory effect in these specific pathways, proving that the beta-thiol configuration is a strict structural prerequisite for these biochemical interactions[6].

Quantitative Performance Summary

Property / Metric2-Sulfanylpropanoic Acid (2-MPA)3-Sulfanylpropanoic Acid (3-MPA)
Thiol Classification Secondary Thiol (

-position)
Primary Thiol (

-position)
Thiol pKa ~10.20~10.30 – 10.84
Steric Hindrance High (Due to

-methyl group)
Low
Thiol-Ene Shelf Life (at 60 °C) > 7 days (Highly Stable)< 3 days (Prone to gelation)
Photodecarboxylation Yield 60% – 98%11% – 20%
Primary Applications Stable optical resins, DLP 3D printing, specific cyclizationsSelf-Assembled Monolayers (SAMs), enzyme inhibition, rapid adhesives

Self-Validating Experimental Protocol: Thiol-Ene Kinetics Assay

To objectively compare the reactivity of 2-MPA vs. 3-MPA derivatives, the following self-validating FT-IR and rheological workflow is recommended. This protocol ensures that macroscopic physical changes (gelation) are directly correlated with molecular conversion, providing an internal validation loop.

Step 1: Formulation Preparation

  • Mix the chosen thiol (e.g., a tetrafunctional 2-MPA or 3-MPA ester) with a multifunctional alkene (e.g., triallyl isocyanurate) in a strict 1:1 molar ratio of functional groups. Causality: Thiol-ene reactions proceed via a step-growth mechanism; an exact stoichiometric balance is required to prevent unreacted monomer plasticization.

  • Add 1 wt% of a photoinitiator (e.g., DMPA). Protect the formulation from ambient light using amber vials.

Step 2: Accelerated Shelf-Life Profiling (Rheology)

  • Load 1 mL of the un-irradiated resin onto a parallel-plate rheometer set to an isothermal 60 °C.

  • Monitor the storage modulus (

    
    ) and loss modulus (
    
    
    
    ) over time.
  • Self-Validation Check: The resin is considered "failed" (gelled) when

    
     crosses over 
    
    
    
    . 2-MPA formulations should easily outlast 3-MPA formulations, validating the steric hindrance hypothesis.

Step 3: Real-Time FT-IR Photopolymerization

  • Sandwich a thin film (approx. 50

    
    m) of the resin between two NaCl or KBr windows.
    
  • Irradiate the sample using a 365 nm UV LED source at a controlled intensity (e.g., 10 mW/cm²).

  • Continuously record FT-IR spectra, tracking the disappearance of the thiol -SH stretching peak (~2570 cm⁻¹) and the alkene C=C stretching peak (~1630 cm⁻¹).

  • Self-Validation Check: Calculate the conversion rates of both peaks. In a pure thiol-ene click reaction, the consumption of -SH and C=C must be identical. If C=C consumption outpaces -SH consumption, it indicates parasitic homopolymerization of the ene, which invalidates the 1:1 kinetic assumption and requires formulation adjustment.

Workflow Step1 1. Formulation Equimolar Thiol + Ene + PI Step2 2. Rheological Profiling Accelerated Shelf-Life (60°C) Step1->Step2 Step3 3. UV Irradiation 365 nm Light Source Step2->Step3 Step4 4. FT-IR Kinetics Monitor -SH & C=C Conversion Step3->Step4

Fig 2. Self-validating workflow for assessing thiol-ene reaction kinetics.

References

  • 3-Mercaptopropionic acid - Grokipedia Source: Grokipedia URL:[Link][2]

  • Highly Stable Thiol-ene System: From Structure-property Relationship to DLP 3D Printing Source: ResearchGate URL:[Link][3]

  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior Source: ACS Publications (Macromolecules) URL:[Link][4]

  • Synthesis of sulfur-containing tricyclic ring systems by means of photoinduced decarboxylative cyclizations Source: ResearchOnline@JCU URL:[Link][5]

  • 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria Source: ResearchGate URL:[Link][6]

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A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 3-Methoxy-2-sulfanylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel or synthesized compound is a cornerstone of reliable and reproducible research. The presence of even minor impurities can significantly alter a compound's chemical and biological properties, leading to misleading experimental results and potential safety concerns in therapeutic applications. This guide provides an in-depth technical comparison of elemental analysis as a primary standard for determining the purity of 3-Methoxy-2-sulfanylpropanoic acid (C₄H₈O₃S), a sulfur-containing organic acid. We will explore the causality behind the methodology, compare its performance with alternative analytical techniques, and provide actionable, data-supported protocols.

The Foundational Role of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHNS(O) analysis, serves as a fundamental, cost-effective, and highly reliable method for assessing the bulk purity of a synthesized compound.[1][2] Unlike chromatographic techniques that focus on separating and quantifying impurities, elemental analysis provides a direct measure of the compound's elemental composition.[3] The principle is straightforward: the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretical values calculated from the compound's molecular formula. A close correlation is a strong indicator of high purity.

The unique strength of this technique lies in its ability to detect impurities that may be invisible to other methods. For instance, inorganic salts, residual catalysts, or non-UV-active contaminants, which might not be detected by HPLC-UV, will invariably alter the elemental composition, leading to a discrepancy between the measured and theoretical values.[4]

Authoritative Standards and the Mandate for Certified Reference Materials

The validity of any analytical method hinges on its adherence to established standards and proper calibration. In the pharmaceutical industry, bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) set rigorous guidelines for method validation and impurity control.[5][6] While specific monographs may not exist for every research chemical, the principles outlined in chapters like USP <232> and <233> for elemental impurities inform best practices for all elemental analysis.[7]

Trustworthiness through Calibration: A critical aspect of a self-validating system is calibration with a Certified Reference Material (CRM). CRMs are materials with a precisely known and certified elemental composition, provided by authoritative bodies like the National Institute of Standards and Technology (NIST).[8] For the analysis of sulfur-containing organic compounds, a CRM such as Sulfanilamide or Cystine is commonly used.[9] By analyzing the CRM before the sample, the instrument's performance is verified, ensuring the accuracy and traceability of the subsequent measurements. The International Union of Pure and Applied Chemistry (IUPAC) also provides recommendations and guidelines that ensure consistency in analytical terminology and methodology across the global scientific community.[10][11]

Experimental Protocol: CHNS Analysis of 3-Methoxy-2-sulfanylpropanoic acid

This protocol outlines the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content using a modern elemental analyzer based on the dynamic flash combustion method.

Objective: To determine the experimental weight percentages of C, H, and S in a sample of 3-Methoxy-2-sulfanylpropanoic acid and compare them to the theoretical values to assess purity.

Instrumentation:

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, PerkinElmer 2400 Series II)

  • Microbalance (accurate to ±0.001 mg)

Materials:

  • Sample: 3-Methoxy-2-sulfanylpropanoic acid, dried under vacuum to constant weight.[2]

  • Certified Reference Material: Sulfanilamide (C₆H₈N₂O₂S)

  • Tin capsules for solid samples

  • High-purity oxygen (99.995%)

  • High-purity helium (99.999%)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 3-Methoxy-2-sulfanylpropanoic acid sample is homogenous and completely dry, as residual solvents will affect the hydrogen and carbon percentages.[12]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.

    • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

  • Instrument Calibration:

    • Prepare several capsules with 1-3 mg of the Sulfanilamide CRM.

    • Analyze at least three CRM samples to establish a calibration curve and verify instrument performance. The results for the CRM should fall within the certified acceptance range (typically ±0.3% absolute).[12]

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • The sample is dropped into a combustion reactor heated to ~900-1000 °C in an oxygen-rich atmosphere. The compound undergoes rapid and complete combustion.

    • The resulting gases (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction reactor to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gas mixture then passes through a chromatographic column which separates the individual gases.

    • The separated gases are sequentially detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.[1]

  • Data Calculation:

    • The instrument's software calculates the weight percentages of C, H, N, and S based on the detector's response, the initial sample weight, and the calibration data from the CRM.

    • The theoretical percentages for 3-Methoxy-2-sulfanylpropanoic acid (C₄H₈O₃S, Molecular Weight: 136.17 g/mol ) are:

      • %C = (4 * 12.011 / 136.17) * 100 = 35.28%

      • %H = (8 * 1.008 / 136.17) * 100 = 5.92%

      • %S = (1 * 32.065 / 136.17) * 100 = 23.55%

      • %O = (3 * 15.999 / 136.17) * 100 = 35.25%

Data Interpretation and Purity Assessment

The purity of the sample is inferred by the closeness of the experimental values to the theoretical values. For publication in many peer-reviewed journals, an agreement within ±0.4% of the calculated values is considered evidence of high purity.[13]

Data Presentation: Purity Assessment Summary

Element Theoretical % Experimental % (Example) Deviation Pass/Fail (±0.4%)
Carbon (C) 35.28 35.15 -0.13 Pass
Hydrogen (H) 5.92 5.88 -0.04 Pass

| Sulfur (S) | 23.55 | 23.41 | -0.14 | Pass |

A significant deviation in any of these values suggests the presence of impurities. For example, a lower-than-expected carbon percentage could indicate the presence of inorganic impurities.

Comparative Analysis with Alternative Purity Assessment Techniques

While elemental analysis is a powerful tool for assessing bulk purity, a multi-faceted approach provides the most comprehensive characterization. A combination of orthogonal techniques is often required to build a complete purity profile.

Analytical MethodPrincipleAdvantagesDisadvantagesPrimary Application for Purity
Elemental Analysis Combustion and measurement of elemental gases (CO₂, H₂O, SO₂).[14]Cost-effective, high accuracy for bulk purity, detects inorganic and non-chromophoric impurities.[4]Does not identify or quantify specific impurities, requires milligram quantities of sample.[12]Verifying elemental composition and bulk material purity.
HPLC (UV Detection) Differential partitioning of analytes between a mobile and stationary phase.[3]High precision and accuracy, quantifies individual organic impurities, well-established methods.[15]Requires impurities to have a UV chromophore, may not detect inorganic salts or some solvents.Quantifying known and unknown related organic impurities.
qNMR Spectroscopy Signal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard.Provides structural confirmation and highly accurate purity assessment, absolute quantification method.Lower sensitivity than HPLC, requires a high-purity internal standard, can be complex to set up.Determining absolute purity and confirming molecular structure.
Acid-Base Titration Neutralization of the carboxylic acid group with a standardized base.Simple, inexpensive, highly accurate for assaying acidic or basic compounds.Non-specific (any acidic impurity will be titrated), less sensitive than other methods.Determining the overall assay value of the acidic active ingredient.[16]

Visualization of Workflows and Logic

Visualizing the experimental and decision-making processes can clarify complex analytical strategies.

Elemental_Analysis_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Purity Assessment Sample Dry & Homogenize 3-Methoxy-2-sulfanylpropanoic acid Sample Weigh_Sample Accurately Weigh 1-3 mg into Tin Capsule Sample->Weigh_Sample Analyze Analyze Sample via Dynamic Flash Combustion Weigh_Sample->Analyze CRM Weigh 1-3 mg of CRM (e.g., Sulfanilamide) Calibrate Analyze CRM to Calibrate Instrument CRM->Calibrate Calibrate->Analyze Separate Separate Gases (CO₂, H₂O, SO₂) via GC Analyze->Separate Detect Detect Gases with TCD Separate->Detect Calculate Calculate Experimental %C, %H, %S Detect->Calculate Compare Compare Experimental % with Theoretical % Calculate->Compare Purity Assess Purity (Acceptance: Deviation < 0.4%) Compare->Purity

Sources

Technical Comparison Guide: 3-Methoxy-2-sulfanylpropanoic Acid vs. Thiolactic Acid Derivatives

[1][2][3]

Executive Summary & Structural Basis

This guide provides a definitive technical differentiation between 3-Methoxy-2-sulfanylpropanoic acid (3-MSA) and Thiolactic acid (2-Mercaptopropionic acid, 2-MPA) .[1][2][3] While both compounds share a core

3

The primary structural divergence lies at the

123
  • Thiolactic Acid (2-MPA): Features a hydrophobic methyl group (

    
    ).[1][2][3]
    
  • 3-MSA: Features a polar methoxymethyl group (

    
    ).[1][2][3]
    

This ether substitution dramatically alters solubility, metabolic stability, and spectroscopic signatures, necessitating specific analytical protocols for differentiation.

Chemical Identity Table[1][2][3]
FeatureThiolactic Acid (2-MPA)3-Methoxy-2-sulfanylpropanoic Acid (3-MSA)
CAS Number 79-42-51690912-80-1
Structure


Molecular Weight 106.14 g/mol 150.19 g/mol
Side Chain Methyl (Hydrophobic)Methoxymethyl (Polar/H-bond Acceptor)
Primary Application Flavor (Meaty/Roasted), Depilatory, Polymer Chain TransferPharm.[1][2][3] Intermediate, Functionalized Building Block
Odor Profile Strong, Meaty, Sulfurous, RoastedSulfurous, likely modified by ether (Savory/Brothy)

Analytical Differentiation Strategy

To rigorously distinguish these compounds in complex mixtures (e.g., reaction crudes or degradation studies), a multi-modal approach using NMR and HPLC-MS is required.

A. Nuclear Magnetic Resonance (NMR) Protocol

NMR is the most definitive method for identification. The presence of the methoxy singlet is the "smoking gun" for 3-MSA.

Experimental Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     or 
    
    
    .
  • Instrument: 400 MHz or higher.

  • Key Signals:

CompoundProtonChemical Shift (

, ppm)
MultiplicityDiagnostic Value
2-MPA

~1.5 - 1.6Doublet (

Hz)
High: Confirms methyl group adjacent to CH.[1][2][3]

~3.5 - 3.7Quartet Coupled to methyl group.[1][2][3]
3-MSA

~3.3 - 3.4Singlet Critical: Unique to 3-MSA.[1][2][3]

~3.6 - 3.9Multiplet (dd)Diastereotopic protons due to chiral center at

-C.

~3.5 - 3.8MultipletOverlaps with

-protons; distinct from 2-MPA quartet.[1][2][3]
B. HPLC-MS Workflow

Due to the polarity difference introduced by the ether oxygen, 3-MSA elutes significantly earlier than 2-MPA on reverse-phase columns.[1][2][3]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains protonation of -COOH).[1][2][3]

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI-MS (Negative Mode).[1][3][4]

Predicted Performance:

  • 3-MSA: Retention Time (RT) ~3.5 - 4.5 min.[1][2][3] (More polar).

    • MS (m/z): 149

      
      . Fragment: 117 (Loss of 
      
      
      ).
  • 2-MPA: Retention Time (RT) ~6.0 - 7.0 min.[1][2][3] (Less polar).

    • MS (m/z): 105

      
      . Fragment: 61 (Loss of 
      
      
      ).

AnalyticalWorkflowStartUnknown SampleHPLCHPLC-MS Analysis(C18, Acidic Mobile Phase)Start->HPLCDecision1Retention Time ComparisonHPLC->Decision1Res_EarlyEarly Elution (Polar)Mass: 150 DaDecision1->Res_EarlyRT < 5 minRes_LateLate Elution (Hydrophobic)Mass: 106 DaDecision1->Res_LateRT > 6 minConfirm_MSACandidate: 3-MSAConfirm via NMR (Methoxy Singlet)Res_Early->Confirm_MSAConfirm_MPACandidate: Thiolactic AcidConfirm via NMR (Methyl Doublet)Res_Late->Confirm_MPA

Figure 1: Analytical decision tree for differentiating 3-MSA from Thiolactic Acid.

Reactivity & Stability Profile

Understanding the reactivity differences is crucial for process chemistry, particularly regarding oxidation and protection strategies.

Oxidation Kinetics (Disulfide Formation)

Both compounds are prone to oxidative coupling to form disulfides (

123

123
  • Implication: 3-MSA thiolate is slightly more stable but less nucleophilic than 2-MPA thiolate.[1][2][3]

  • Storage: Both require inert atmosphere (Argon/Nitrogen) at 2-8°C.[1][2][3]

Metabolic Fate (Drug Development Context)
  • 2-MPA: Often excreted as a conjugate or oxidized to inorganic sulfate.[1][2][3]

  • 3-MSA: The ether linkage is metabolically robust, but O-demethylation can occur via CYP450 enzymes, potentially liberating a reactive

    
    -hydroxy thiol species.[1][2][3] This structural alert is critical for toxicity screening.
    

Synthesis Pathways

The origin of these impurities often lies in their distinct synthetic precursors.

Thiolactic Acid Synthesis: Typically produced via the substitution of 2-chloropropionic acid with sodium hydrosulfide (NaSH) or the addition of

5

3-MSA Synthesis: Synthesized via the Michael addition of a thiol source (or

methyl 3-methoxyacrylate3-methoxy-2-chloropropanoic acid123

SynthesisPathcluster_MPAThiolactic Acid Routecluster_MSA3-MSA RoutePyruvatePyruvic Acid(CH3-CO-COOH)Step1+ H2S / Reductive AminationPyruvate->Step1MPAThiolactic Acid(2-MPA)Step1->MPAAcrylateMethyl 3-MethoxyacrylateStep2+ H2S / HydrolysisAcrylate->Step2MSA3-Methoxy-2-sulfanyl-propanoic Acid (3-MSA)Step2->MSA

Figure 2: Divergent synthetic origins of Thiolactic Acid and 3-MSA.

References

  • ChemicalBook. (2025). 2-Mercaptopropionic acid Properties and Synthesis. Retrieved from [2]

  • BLD Pharm. (2025). 3-Methoxy-2-sulfanylpropanoic acid Product Page. Retrieved from

  • PubChem. (2025). Thiolactic Acid Compound Summary. Retrieved from [2]

  • BenchChem. (2025).[6][7] Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid (Analogous Chemistry). Retrieved from

  • EPA. (2019). Analytical method for phenoxy acid derivatives in soil. Retrieved from [2]

GC-MS Analysis of Volatile Thiol Derivatives of Propanoic Acid: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of volatile thiol derivatives of propanoic acid—most notably 3-mercaptopropanoic acid (3-MPA) —presents a formidable challenge in analytical chemistry. Found as a critical flavor compound in beverages, a bacterial metabolite in biocontrol strains like Pseudomonas protegens[1], and a capping agent in materials science[2], 3-MPA possesses odor detection thresholds in the parts-per-trillion (ng/L) range[3][4].

This guide provides an objective, data-driven comparison of the leading sample preparation and derivatization strategies required to successfully quantify trace-level 3-MPA and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

The Mechanistic Challenge: Why Direct Injection Fails

As a Senior Application Scientist, it is critical to understand the causality behind analytical failures before selecting a workflow. 3-MPA (CAS 107-96-0) is a bifunctional molecule containing both a highly reactive sulfhydryl (-SH) group and a polar carboxylic acid (-COOH) group[2][5].

Attempting direct GC-MS analysis of free 3-MPA without derivatization leads to three systemic failures:

  • Irreversible Adsorption: Free thiols and carboxylic acids interact aggressively with active silanol sites in the GC injector liner and stationary phase, causing severe peak tailing and signal loss[6][7].

  • Oxidative Dimerization: During sample extraction, free thiols rapidly oxidize to form disulfides, artificially lowering the quantifiable monomeric concentration[3][8].

  • Inadequate Sensitivity: The native molecule lacks the electron-withdrawing properties necessary for ultra-trace detection via advanced MS ionization techniques[9].

To neutralize polarity, prevent oxidation, and boost detector response, derivatization is an absolute requirement[3][10].

Comparative Analysis of Derivatization Strategies

Strategy A: Pentafluorobenzyl Bromide (PFBBr) Alkylation

The Gold Standard for Sensitivity PFBBr undergoes an SN2 nucleophilic substitution with the thiolate (and carboxylate) anions of 3-MPA[3].

  • Causality of Choice: The addition of the pentafluorophenyl ring creates a highly volatile derivative with a massive electron-capture cross-section. When analyzed via GC-Negative Ion Chemical Ionization-MS (GC-NICI-MS), this strategy yields limits of detection (LODs) in the sub-ng/L range[3][9].

  • Limitation: PFBBr is a toxic lachrymator, and the reagent itself can leave artifacts in the chromatogram if not properly purified[6].

Strategy B: Ethyl Propiolate (ETP) Addition

The Green Chemistry Alternative ETP reacts with thiols via an anti-Markovnikov Michael addition across its alkyne bond at basic pH (>10)[4].

  • Causality of Choice: ETP is significantly less toxic than PFBBr and reacts rapidly (within minutes) at room temperature[11][12].

  • Limitation: ETP is highly selective for the -SH group. For a bifunctional molecule like 3-MPA, the -COOH group remains underivatized[11]. Consequently, the resulting derivative still requires a highly deactivated, polar GC column (e.g., Wax/FFAP) to prevent tailing[7].

Strategy C: Silylation (BSTFA/TMCS)

The Broad-Spectrum Approach Silylation reagents like BSTFA replace active hydrogens with trimethylsilyl (TMS) groups[10].

  • Causality of Choice: BSTFA will derivatize both the -SH and -COOH groups of 3-MPA simultaneously, yielding excellent chromatographic peak shapes[3][10].

  • Limitation: TMS derivatives are highly susceptible to moisture degradation. The sample matrix must be completely dehydrated prior to reaction, which risks the evaporative loss of highly volatile thiols[3].

Quantitative Performance Comparison

Analytical ParameterPFBBr Extractive AlkylationEthyl Propiolate (ETP) AdditionSilylation (BSTFA/TMCS)Direct Injection (No Deriv.)
Reaction Mechanism SN2 Nucleophilic SubstitutionAnti-Markovnikov AdditionNucleophilic SubstitutionN/A
Targeted Groups on 3-MPA -SH and -COOH-SH only-SH and -COOHN/A
Typical LOD (GC-MS) < 1 ng/L (NICI mode)10 - 50 ng/L (EI/MS-MS mode)1 - 5 µg/L (EI mode)> 100 µg/L (Poor shape)
Derivative Stability High (Stable for weeks)High (Stable for days)Low (Moisture sensitive)N/A (Oxidizes rapidly)
Matrix Compatibility Excellent (Aqueous phase transfer)Good (Requires pH > 10)Poor (Requires dry matrix)Moderate
Toxicity Profile High Toxicity (Lachrymator)Low Toxicity (Greener)Moderate ToxicityNon-toxic

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to isolate variables such as reagent impurities and extraction inefficiencies.

Protocol 1: PFBBr Extractive Alkylation (For Ultra-Trace Analysis)

This method utilizes phase-transfer catalysis to derivatize thiols directly from aqueous matrices.

  • System Suitability (Validation Checkpoint 1): Wash the PFBBr stock solution with HPLC-grade water to remove polar impurities prior to use[6]. Run a "Reagent Blank" (Step 2-6 using pure water instead of sample) to map baseline artifacts.

  • Sample Preparation: Transfer 50 mL of the aqueous sample into a glass vial. Spike with 50 µL of an internal standard (IS) (e.g., 4-methoxy-2-methyl-2-butanethiol or deuterated 3-MPA) to correct for matrix effects[12].

  • Phase Transfer Setup: Add 0.2 M NaOH to adjust the sample to pH 10 (deprotonating the thiol). Add 50 mg of tetrabutylammonium hydrogen sulfate (TBAHS) as the phase-transfer catalyst[6].

  • Derivatization: Add 1 mL of 10 mM PFBBr in dichloromethane. Seal and stir vigorously for 30 minutes at room temperature. Mechanism: TBAHS shuttles the 3-MPA anions into the organic layer where they react with PFBBr.

  • Extraction & Concentration: Allow phases to separate. Carefully extract the lower organic layer. Evaporate under a gentle N2 stream to a final volume of 100 µL[3].

  • GC-MS Analysis: Inject 1 µL in splitless mode into a GC-NICI-MS system.

  • Recovery Check (Validation Checkpoint 2): Calculate the area ratio of the analyte to the IS. A stable ratio across technical replicates validates phase-transfer efficiency.

Protocol 2: ETP Derivatization (Green Chemistry Approach)

Ideal for rapid screening where extreme NICI sensitivity is not required.

  • Sample Preparation: Transfer 50 mL of sample into a vial and spike with the IS[12].

  • Alkaline Activation: Adjust the sample to pH > 10 using 1 M NaOH. Crucial Causality: The pH must exceed the pKa of the thiol to form the highly nucleophilic thiolate anion required for Michael addition[4].

  • Derivatization: Add 100 µL of Ethyl Propiolate. Stir for 10 minutes at room temperature[11].

  • Acidification & Extraction: Because the -COOH group of 3-MPA remains unreacted, adjust the pH down to 2 using HCl to protonate the carboxylic acid. Extract with 2 mL of ethyl acetate[3][11].

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a highly deactivated Wax/FFAP column to prevent tailing of the free acid[7].

Workflow Visualization

G Start Sample Prep & IS Addition (3-MPA Matrix) Split Select Derivatization Strategy Start->Split PFBBr PFBBr Extractive Alkylation (SN2, pH 10) Split->PFBBr ETP Ethyl Propiolate Addition (Anti-Markovnikov, pH >10) Split->ETP BSTFA BSTFA Silylation (Moisture-Free, Heat) Split->BSTFA GCMS GC-MS/MS Analysis (EI or NICI Mode) PFBBr->GCMS ETP->GCMS BSTFA->GCMS Validate Data Validation (Blanks & Recovery) GCMS->Validate

GC-MS analytical workflow comparing PFBBr, ETP, and BSTFA derivatization for volatile thiols.

References

Sources

A Guide to Establishing a Reference Standard for 3-Methoxy-2-sulfanylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, shifts from a direct comparison of existing standards to a more practical and essential discussion: how to establish a reliable "in-house" reference standard. As a Senior Application Scientist, this document provides a comprehensive framework, grounded in scientific principles and regulatory expectations, for the synthesis, characterization, and proper use of a self-prepared standard for 3-Methoxy-2-sulfanylpropanoic acid.

PART 1: The "In-House" Reference Standard: Synthesis and Characterization

When a certified reference standard is unavailable, the most scientifically sound approach is to synthesize the compound and comprehensively characterize it to establish its identity and purity. This "in-house" or "working" reference material then becomes the benchmark for all subsequent analytical work. International guidelines, such as those from the International Standards Organization (ISO), provide a framework for the in-house preparation of quality control materials, which is a similar concept.[1]

A Plausible Synthetic Pathway

While a specific, documented synthesis for 3-Methoxy-2-sulfanylpropanoic acid is not prevalent in readily available literature, a plausible route can be proposed based on established organic chemistry principles. A potential two-step synthesis could involve the Michael addition of a thiol to a methoxy-substituted acrylic acid derivative, followed by appropriate workup. The synthesis of related thio-substituted propanoic acids has been described in the literature, offering foundational methodologies.[2][3][4][5]

For instance, a plausible retrosynthetic analysis suggests that 3-Methoxy-2-sulfanylpropanoic acid could be synthesized from a suitable three-carbon precursor with appropriate functional groups that allow for the introduction of the methoxy and sulfanyl moieties.

G cluster_synthesis Plausible Synthesis Route start 3-Methoxypropenoic acid derivative product 3-Methoxy-2-sulfanylpropanoic acid start->product Michael Addition thiol Thiolating Agent (e.g., H2S) thiol->product

Caption: A conceptual synthetic pathway for 3-Methoxy-2-sulfanylpropanoic acid.

Comprehensive Characterization: A Multi-Technique Approach

Once synthesized and purified, the candidate material must undergo rigorous analytical testing to confirm its identity, purity, and strength. This process is critical for creating a self-validating system where the data from orthogonal techniques corroborates the quality of the in-house standard.[1][6][7][8][9]

The following workflow outlines the essential steps for the comprehensive characterization of a newly synthesized in-house reference standard.

G cluster_workflow In-House Standard Characterization Workflow synthesis Synthesis & Purification identity Identity Confirmation synthesis->identity Structural Verification purity Purity & Assay Determination identity->purity Quantification documentation Documentation & Certificate of Analysis purity->documentation Data Compilation

Caption: Workflow for the characterization of an in-house reference standard.

Table 1: Analytical Techniques for Reference Standard Characterization

Parameter Technique Purpose
Identity ¹H and ¹³C NMR SpectroscopyConfirms the molecular structure and connectivity of atoms.
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[10]
Infrared (IR) SpectroscopyIdentifies the presence of key functional groups (e.g., -COOH, -SH, -OCH₃).
Purity (Assay) Quantitative NMR (qNMR)Provides an absolute purity measurement without the need for an external standard of the same compound.[6][10][11][12][13]
HPLC/UPLC (with UV/DAD/MS)Separates and quantifies the main component from impurities. A high-purity standard will show a single major peak.
Gas Chromatography (GC-FID)An alternative chromatographic technique for purity assessment, especially for volatile impurities.
Specific Impurities Karl Fischer TitrationQuantifies the water content.
Thermogravimetric Analysis (TGA)Determines the content of residual solvents and non-volatile impurities.
Chiral Purity Chiral HPLC or SFCIf the molecule is chiral, this technique is essential to determine the enantiomeric excess.[14][15][16][17][18]

PART 2: Key Experimental Protocols

The following section provides generalized, step-by-step methodologies for the essential experiments required to qualify an in-house reference standard.

Protocol 1: Purity and Assay Determination by Quantitative NMR (qNMR)

The power of qNMR lies in its ability to provide a direct, SI-traceable purity value by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12]

Objective: To determine the absolute purity (assay) of the synthesized 3-Methoxy-2-sulfanylpropanoic acid.

Methodology:

  • Selection of Internal Standard (IS): Choose a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the in-house standard (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both compounds completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Protocol 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the main compound from any process-related impurities or degradation products.[10]

Objective: To determine the purity of 3-Methoxy-2-sulfanylpropanoic acid by assessing the area percentage of the main peak relative to all other detected peaks.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for polar organic acids.

    • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. For an acidic analyte, a mobile phase consisting of an aqueous buffer with a low pH (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the in-house standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by a UV scan). A Diode Array Detector (DAD) is preferable to assess peak purity.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

PART 3: The Role of Surrogate Standards

In situations where synthesizing and fully characterizing an in-house standard is not feasible due to time or resource constraints, a surrogate standard approach can be considered, albeit with important caveats.

A surrogate standard is a compound that is chemically similar to the analyte of interest but not identical.[19][20] For 3-Methoxy-2-sulfanylpropanoic acid, a potential surrogate could be a commercially available, certified reference material of a structurally related compound like 3-mercaptopropionic acid.

Advantages:

  • Utilizes a well-characterized, certified reference material.

  • Can be implemented more quickly than de novo synthesis and characterization.

Disadvantages and Necessary Validations:

  • Assumes Equivalent Behavior: The core assumption is that the surrogate and the analyte behave identically during sample preparation, chromatography, and detection. This is a significant assumption that must be rigorously tested.[21][22]

  • Detector Response: The detector response (e.g., UV absorbance, MS ionization efficiency) for the surrogate and the analyte may be different. A relative response factor (RRF) must be determined experimentally to correct for this difference.

  • Matrix Effects: The influence of the sample matrix on the extraction and ionization of the surrogate may not be the same as for the analyte.

The use of a surrogate standard requires extensive validation to demonstrate that it provides an accurate and precise quantification of the target analyte. Parallelism experiments are crucial to show that the calibration curve of the surrogate accurately reflects the concentration of the analyte in the sample matrix.[21]

Conclusion

While the absence of a commercially available certified reference material for 3-Methoxy-2-sulfanylpropanoic acid presents a challenge, it is a surmountable one. By embracing the principles of in-house standard preparation and rigorous characterization, researchers can establish a reliable and well-documented reference material. This approach, which leverages a suite of orthogonal analytical techniques such as qNMR and HPLC, ensures the generation of high-quality, reproducible data essential for advancing drug development and scientific research. The investment in creating a robust in-house standard is an investment in the integrity and validity of all subsequent analytical results.

References
  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]

  • PubMed. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. [Link]

  • ResearchGate. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • SciSpace. (2012). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • PubMed. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • PrepChem.com. Synthesis of 3-[[(methylamino)thiocarbonyl]thio]propanoic acid. [Link]

  • Torrent Laboratory. (2019). Why do you use surrogates?[Link]

  • ResearchGate. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • Bioanalysis Zone. (2018). Biomarker quantification: the case for the surrogate analyte approach. [Link]

  • Biotage. (2023). What is the difference between an Internal Standard and Surrogate?[Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]

  • IAEA. Development and use of reference materials and quality control materials. [Link]

  • IUPAC. surrogate internal standard. [Link]

  • U.S. Food and Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]

  • ResearchGate. (2025). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. [Link]

  • PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]

  • PubChemLite. 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid (C10H12O3S). [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

  • Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Google Patents. Synthesis method for 3-methoxypropiophenone.

Sources

Comprehensive Guide to the Chiral Separation of 3-Methoxy-2-sulfanylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3-Methoxy-2-sulfanylpropanoic acid (also known as 3-methoxy-2-mercaptopropionic acid) presents a unique challenge in chiral separation due to its dual functionality: a reactive thiol (-SH) group at the


-position and a methoxy ether at the 

-position.

The separation of its enantiomers is critical for two primary industries:

  • Pharmaceuticals: As a chiral building block for peptidomimetics and ACE inhibitors, where the (S)-enantiomer often mimics the natural amino acid cysteine.

  • Flavor & Fragrance: Sulfur-containing esters are potent odorants; enantiomers often exhibit distinct olfactory thresholds and notes (e.g., tropical fruit vs. alliaceous/onion).

The Challenge: The molecule lacks a strong UV chromophore, making direct HPLC detection at standard wavelengths (254 nm) impossible without derivatization. Furthermore, the free thiol is prone to oxidative dimerization (disulfide formation), requiring strict control of experimental conditions.

PropertySpecification
Molecular Formula C

H

O

S
Chiral Center C2 (

-carbon)
Key Functional Groups Thiol (-SH), Carboxyl (-COOH), Ether (-OCH

)
Detection Hurdle Weak UV absorbance; requires derivatization or RI/ELSD detection.

Method 1: High-Performance Liquid Chromatography (HPLC)

The Analytical Gold Standard[1]

Direct chiral HPLC is the preferred method for analytical purity assessment (ee determination). However, due to the lack of a chromophore, Pre-column Derivatization is the most robust protocol. This method transforms the analyte into a UV-active species, stabilizing the thiol and enhancing chiral recognition.

Protocol A: Direct Chiral Separation (Post-Derivatization)

This approach attaches an achiral UV-tag to the thiol group, allowing separation on a polysaccharide-based Chiral Stationary Phase (CSP).

Reagents:

  • Derivatizing Agent: N-(4-Nitrophenyl)maleimide (NPM) or 4,4'-Dithiodipyridine (Aldrithiol-4). NPM is preferred for irreversible tagging.

  • Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the racemic acid in 1 mL of acetonitrile.

  • Derivatization: Add 1.5 equivalents of N-(4-Nitrophenyl)maleimide. Incubate at room temperature for 30 minutes. The solution will turn yellow.

    • Mechanism:[1] The maleimide double bond undergoes a Michael addition with the thiol, locking it and adding a nitrophenyl chromophore (UV

      
       ~310 nm).
      
  • Quenching: Add 10

    
    L of 1M HCl to stop the reaction and protonate the carboxylic acid.
    
  • Chromatography:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 310 nm.

    • Temperature: 25°C.

Why this works: The bulky nitrophenyl group not only allows UV detection but also interacts via


-

stacking with the carbamate residues of the amylose CSP, significantly increasing the Resolution Factor (

).
Protocol B: Indirect Separation (Diastereomeric Salt Formation)

If a chiral column is unavailable, this method uses a chiral derivatizing agent to resolve enantiomers on a standard C18 column.

  • Reagent: (S)-(-)-1-Phenylethylamine.

  • Coupling: Activate the carboxylic acid with EDC/HOBt and react with the chiral amine.

  • Separation: The resulting diastereomeric amides are separated on a standard C18 column using a Water/Methanol gradient.

Method 2: Enzymatic Kinetic Resolution

The Preparative & Scalable Route

For producing gram-scale quantities of a single enantiomer, biocatalysis is superior to chromatography. Lipases show high stereoselectivity toward


-substituted esters.

Enzyme of Choice: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435). Substrate: Methyl 3-methoxy-2-sulfanylpropionate (The methyl ester form).

Step-by-Step Methodology:

  • Esterification: Convert the acid to its methyl ester using Methanol/H

    
    SO
    
    
    
    (reflux 2h).
  • Reaction Setup:

    • Suspend 500 mg of racemic ester in 10 mL of Phosphate Buffer (pH 7.0) / MTBE (biphasic system 1:1) or pure Toluene (for transesterification).

    • Add 50 mg Novozym 435 beads.

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. Monitor conversion by TLC or GC.

  • Termination: Stop at 50% conversion (typically 4–24 hours). Filter off the enzyme beads.

  • Work-up:

    • Adjust aqueous phase to pH 8.0 and extract with Ethyl Acetate (removes (R)-ester).

    • Acidify aqueous phase to pH 2.0 and extract with Ethyl Acetate (recovers (S)-acid).

Method 3: Gas Chromatography (GC)

The Volatility Focus

GC is ideal for rapid quality control (QC) of the esterified product.

Requirements:

  • Derivatization: The free acid must be esterified (Methyl ester). The thiol should ideally be acylated (Acetyl or Trifluoroacetyl) to prevent peak tailing and oxidation inside the hot injector.

  • Column: Chirasil-Dex CB (Cyclodextrin bonded phase).

GC Conditions:

  • Carrier Gas: Helium (1.2 mL/min).

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program: 60°C (hold 1 min)

    
     ramp 5°C/min 
    
    
    
    160°C.
  • Detection: FID (Flame Ionization Detector).

Decision Matrix & Comparative Analysis

The following diagram illustrates the decision logic for selecting the appropriate separation method based on your specific goals (Analysis vs. Production).

G Start Start: Racemic 3-Methoxy-2-sulfanylpropanoic acid Goal Define Goal Start->Goal Analysis Analytical Purity (QC) Goal->Analysis Check ee% Prep Preparative Scale (>1g) Goal->Prep Isolate Enantiomer UV_Chrom Has UV Chromophore? Analysis->UV_Chrom GC Chiral GC (Chirasil-Dex) Analysis->GC Alternative (Volatile) Ester Convert to Methyl Ester Prep->Ester Deriv Derivatize (-SH with NPM) UV_Chrom->Deriv No (Native) HPLC Chiral HPLC (Chiralpak AD-H) UV_Chrom->HPLC Yes (If tagged) Deriv->HPLC Enzyme Enzymatic Resolution (CAL-B) Ester->Enzyme Hydrolysis of (S)-Ester Hydrolysis of (S)-Ester Enzyme->Hydrolysis of (S)-Ester

Caption: Decision workflow for selecting analytical vs. preparative separation routes.

Performance Comparison Table
FeatureHPLC (Chiralpak AD-H)Enzymatic Resolution (CAL-B)Chiral GC (Cyclodextrin)
Primary Use Analytical (ee determination)Preparative (Production)Analytical (Rapid QC)
Sample Prep High (Derivatization required)Medium (Esterification)High (Double derivatization)
Scalability Low (mg scale)High (kg scale)Very Low
Cost per Run High (Solvents + Column)Low (Reusable Enzyme)Low (Gas)
Resolution (

)
Excellent (>2.0 with deriv.)High Selectivity (

)
Good (>1.5)
Limit of Detection Low (ng range with UV-tag)N/ALow (if FID used)

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2] Chemical Society Reviews.

  • Ghanem, A. (2011). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3] Journal of Chromatography A.

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.

  • Sigma-Aldrich. Product Specification: Novozym 435 (Lipase acrylic resin).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methoxy-2-sulfanylpropanoic Acid

[1][2]

Part 1: Executive Safety Summary

3-Methoxy-2-sulfanylpropanoic acid (CAS: 190204-66-1, generic classification) presents a dual-hazard profile characteristic of mercapto-acids: corrosivity (carboxylic acid moiety) and high olfactory potency/toxicity (thiol/sulfhydryl moiety).

Improper disposal frequently leads to "stench" incidents that can force building evacuations, or the formation of hazardous disulfide precipitates in waste lines. Direct drain disposal is strictly prohibited.

Immediate Hazard Profile
Hazard ClassPrimary RiskOperational Control
Stench (Thiol) Olfactory detection threshold < 1 ppb. Nausea, headache, panic.Oxidation: Convert thiol (-SH) to sulfonic acid (-SO₃H).
Corrosive (Acid) Tissue damage; pH < 2.0.Neutralization: Adjust pH to 6–9 after oxidation.
Reducing Agent Reacts violently with strong oxidizers (e.g., Nitric Acid).Segregation: Isolate from oxidizers until controlled treatment.

Part 2: Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste stream.[1] This compound is often found in reaction mixtures containing solvents or other reagents.

Segregation Protocol
  • Do NOT mix with: Concentrated nitric acid, chromic acid, or peroxides (unless part of the controlled oxidation protocol below). Uncontrolled mixing causes rapid exotherms and toxic SOₓ fume release.

  • Do NOT mix with: Heavy metals (Pb, Hg, Ag). Thiols form insoluble, often colored, metal-thiolate precipitates that complicate downstream waste processing.

Personal Protective Equipment (PPE)[4][5][6]
  • Respiratory: Work strictly within a certified chemical fume hood. If handling >100g outside a hood, a full-face respirator with organic vapor/acid gas cartridges is required.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Butyl Rubber (for prolonged exposure).

    • Rationale: Thiols can permeate standard nitrile gloves over time; double gloving provides a breakthrough buffer.

Part 3: Neutralization & Treatment Protocol

This protocol utilizes oxidative degradation to chemically alter the thiol group, eliminating the stench and reducing toxicity. The target endpoint is the conversion of the sulfanyl group to a non-volatile sulfonate.

Reagents Required[5][7][8][9][10][11]
  • Oxidant: Sodium Hypochlorite (Bleach, 5.25% – 6% NaOCl) or Hydrogen Peroxide (3% - Use with caution, slower reaction). Bleach is preferred for its alkaline nature which aids solubility.

  • Base: Sodium Hydroxide (NaOH, 1M) or Sodium Bicarbonate (NaHCO₃).

  • Solvent (Optional): Ethanol or Isopropanol (if the waste is organic-heavy and immiscible with bleach).

Step-by-Step Procedure
Step 1: Preparation of the Oxidation Bath
  • Setup: Place a 1L beaker in the fume hood. Place the beaker in a secondary containment tray containing ice water.

  • Cooling: The oxidation of thiols is exothermic . Cooling prevents thermal runaway and vaporization of the stench compound before it reacts.

Step 2: Controlled Addition (The "Dropwise" Rule)
  • Ratio: Use approximately 50 mL of Bleach for every 1 g of Thiol residue .

  • Action: Slowly add the 3-Methoxy-2-sulfanylpropanoic acid waste to the bleach solution.

    • Note: If the waste is a solid, dissolve it in a minimal amount of dilute NaOH or Ethanol first.

  • Observation: You may see a transient white precipitate (disulfide formation) which should redissolve as it oxidizes further to the sulfonic acid.

Step 3: Agitation and Time[2]
  • Stir the mixture gently for 12–24 hours inside the fume hood.

  • Why? The reaction proceeds through intermediate stages (Disulfides: R-S-S-R). These intermediates are less smelly but still hazardous. Full conversion to the Sulfonic Acid (R-SO₃H) requires time.

Step 4: Verification & pH Adjustment
  • Smell Test: Carefully waft (do not inhale directly). If a "rotten egg" or "skunky" odor persists, add more bleach and extend stirring.

  • pH Check: Check the pH of the solution.

    • If acidic (pH < 5): Neutralize with Sodium Bicarbonate until pH is 6–9.

    • If highly basic (pH > 10 due to excess bleach): This is generally acceptable for "Corrosive/Basic" waste streams, but check local facility guidelines.

Workflow Visualization

The following diagram illustrates the chemical logic and decision path for the disposal process.

DisposalWorkflowStartWaste: 3-Methoxy-2-sulfanylpropanoic acidCheckStatePhysical State CheckStart->CheckStateDissolveDissolve in dilute NaOH/EthanolCheckState->DissolveSolidOxidationControlled Oxidation(Add to Excess Bleach + Ice Bath)CheckState->OxidationLiquidDissolve->OxidationIntermediateIntermediate: Disulfide Formation(Transient Precipitate)Oxidation->IntermediateFast StepFinalProductEndpoint: Sulfonic Acid Derivative(Odorless, Soluble)Intermediate->FinalProductSlow Step (12-24h)NeutralizeNeutralize pH to 6-9FinalProduct->NeutralizeDisposalDispose as Chemical Waste(Do NOT Drain Pour)Neutralize->Disposal

Figure 1: Oxidative neutralization workflow for mercapto-acid disposal. Note the critical intermediate phase requiring sufficient reaction time.

Part 4: Waste Stream Management

Once treated, the material is no longer a high-stench hazard, but it remains a chemical waste.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential residual corrosivity.

  • Venting: Use a vented cap for the first 24 hours after bottling. Bleach can continue to release oxygen or chlorine gas, pressurizing a sealed vessel.

Labeling Requirements

Adhere to the Globally Harmonized System (GHS) and local RCRA standards.

FieldContent
Chemical Name "Waste Bleach Solution containing 3-Methoxy-2-sulfanylpropanoic acid residues"
Hazards Corrosive (pH), Oxidizer (Residual Bleach)
Special Tag "TREATED STENCH WASTE" (Alerts waste handlers that trace odors may remain)
RCRA Waste Codes (USA Context)
  • D002: Corrosive (if pH is not perfectly neutral).

  • State-Specific: Some states (e.g., California) have specific codes for sulfur compounds. Always default to Hazardous Waste streams; do not use municipal drains.

Part 5: Emergency Procedures (Spills)

Scenario: You drop a vial of 3-Methoxy-2-sulfanylpropanoic acid outside the hood.

  • Evacuate: Clear the immediate area. The smell will travel faster than you can clean it.

  • Isolate: Close lab doors to prevent odor migration to corridors/HVAC intakes.

  • Decontaminate:

    • Don full PPE (Respirator required).

    • Cover the spill with activated charcoal or a commercial spill pillow to suppress vapor.

    • Apply a generous layer of bleach solution (10%) over the absorbent material.

    • Wait 20 minutes before sweeping up the slurry into a sealed hazardous waste bag.

    • Cleaning Tip: Wipe the surface with a detergent solution, then a dilute bleach wipe, then water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of Washington, Environmental Health & Safety. (n.d.). Chemical Waste and Clean-up Procedures: Thiols and Sulfides. Retrieved October 26, 2025. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Link]

Comprehensive Safety and Operational Guide: Handling 3-Methoxy-2-sulfanylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 3-Methoxy-2-sulfanylpropanoic acid (CAS: 1690912-80-1) is a highly reactive bifunctional molecule containing both a carboxylic acid and a sulfanyl (mercaptan) group. In drug development and advanced organic synthesis, it serves as a critical building block. However, its structural properties present severe acute hazards. The carboxylic acid moiety is highly corrosive to human tissue and metals[1], while the sulfanyl group is responsible for intense, malodorous vapors that can cause olfactory fatigue and systemic toxicity upon inhalation or skin absorption[2].

As a Senior Application Scientist, I emphasize that standard laboratory personal protective equipment (PPE) is fundamentally inadequate for this compound. A self-validating safety protocol requires understanding why specific barriers fail and how to layer protection effectively.

Part 1: The Causality of PPE Selection (Expertise & Experience)

To build a fail-safe handling environment, we must align our PPE choices with the specific physicochemical threats posed by the molecule.

  • Dermal Protection (The Permeation Problem): Thin nitrile gloves (4-8 mil) are highly susceptible to permeation by organic thiols. Furthermore, the corrosive nature of the propanoic acid backbone rapidly degrades standard elastomers[1]. Causality: To prevent severe skin burns and systemic absorption, operators must double-glove. The inner glove should be standard nitrile for dexterity, while the outer glove must be heavy-duty butyl rubber (minimum 14 mil), which provides superior resistance to both corrosive acids and volatile sulfur compounds.

  • Respiratory Protection (Olfactory Fatigue): The human nose can detect mercaptans at parts-per-billion (ppb) levels. However, continuous exposure rapidly desensitizes olfactory receptors[2]. Causality: Relying on smell to detect a leak is a fatal flaw. All handling must occur within a certified Class II Type B2 biological safety cabinet or a single-pass chemical fume hood with a minimum face velocity of 100 fpm. For spill response outside a hood, a full-face respirator equipped with an ABEK (multigas/acid/sulfur) filter is mandatory.

  • Ocular Protection (Capillary Action): Vapors from 3-methoxy-2-sulfanylpropanoic acid can condense on the ocular surface, and liquid splashes can be drawn behind standard safety glasses via capillary action, causing irreversible corneal damage[1]. Causality: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield create a dual-barrier system against both vapor condensation and direct liquid impact.

Quantitative PPE Specifications

Summarizing the required protective equipment ensures rapid compliance checks before initiating any workflow.

PPE CategorySpecification / MaterialMechanistic JustificationReplacement Threshold
Primary Gloves Butyl Rubber (≥14 mil)Resists thiol permeation and acid-catalyzed degradation.After 4 hours of use or immediately upon contamination.
Secondary Gloves Nitrile (≥6 mil)Provides a secondary barrier and maintains dexterity.Change between every distinct operational step.
Eye/Face Splash Goggles + ShieldPrevents vapor condensation and capillary ingress of liquids.Inspect for micro-abrasions prior to each use.
Body Tychem® 2000 ApronImpermeable to corrosive liquids; prevents fabric absorption.Single-use if splashed; otherwise, dedicated to thiol work.
Respiratory Fume Hood (100 fpm)Captures malodorous, toxic vapors safely away from the user.Annual hood certification required.

Part 2: Operational Workflows & Experimental Protocols

To build a self-validating system, every step of the handling and disposal process must include built-in verification checks.

Protocol 1: Safe Aliquoting and Handling Workflow
  • Preparation & Purging: Ensure the fume hood is clear of incompatible materials, specifically strong oxidizers (e.g., nitric acid, peroxides) and heavy metal salts, which can react violently with thiols[2].

  • Environmental Setup: Line the fume hood working surface with highly absorbent, plastic-backed bench paper. Place a secondary containment tray over the paper.

  • Vial Equilibration: Transfer the sealed vial of 3-methoxy-2-sulfanylpropanoic acid from cold storage (2-8°C) to the fume hood. Allow it to equilibrate to ambient temperature for 30 minutes to prevent condensation from introducing moisture into the reagent.

  • Aliquoting: Using a glass syringe with a stainless steel needle (avoid plastic syringes which can be degraded by the acid), carefully pierce the septum. Withdraw the required volume.

  • Decontamination of Tools: Immediately flush the syringe with a compatible non-polar solvent (e.g., dichloromethane), followed by a 5.25% sodium hypochlorite (bleach) solution to neutralize residual thiol[3].

HandlingWorkflow Step1 1. Fume Hood Purge & PPE Verification Step2 2. Secondary Containment Setup Step1->Step2 Step3 3. Temperature Equilibration (30 min) Step2->Step3 Step4 4. Glass Syringe Aliquoting Step3->Step4 Step5 5. Immediate Tool Decontamination Step4->Step5

Caption: Sequential operational workflow for handling 3-Methoxy-2-sulfanylpropanoic acid.

Protocol 2: Thiol Decontamination and Spill Response

In the event of a spill, or for routine disposal of contaminated labware, the malodorous sulfanyl group must be chemically oxidized to a water-soluble, odorless sulfonic acid. Commercial bleach (5.25% sodium hypochlorite) is the standard reagent for this transformation[3].

  • Spill Containment: If a spill occurs inside the hood, do not remove the sash. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[2].

  • Oxidative Quenching: Slowly pour a freshly prepared 1:1 mixture of commercial bleach (5.25% NaOCl) and water over the absorbent material[3]. Caution: This reaction is exothermic. Add the bleach slowly to prevent boiling and aerosolization of the acid.

  • Incubation: Allow the bleach mixture to sit for a minimum of 14 to 24 hours. This extended contact time ensures complete oxidation of the thiol to the corresponding 3-methoxy-2-sulfopropanoic acid[3].

  • Verification: The absence of the characteristic skunk-like odor indicates successful neutralization.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Corrosive/Oxidized Thiol Waste" and dispose of according to institutional and environmental regulations[1].

DeconPathway Thiol 3-Methoxy-2-sulfanylpropanoic acid (Toxic, Malodorous) Reaction Exothermic Oxidation (14-24h) Thiol->Reaction Oxidant 5.25% NaOCl (Bleach Bath) Oxidant->Reaction Product 3-Methoxy-2-sulfopropanoic acid (Odorless, Water-Soluble) Reaction->Product

Caption: Chemical decontamination pathway: Oxidation of the sulfanyl group using sodium hypochlorite.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.